molecular formula C20H30O5 B15594543 17-Hydroxyisolathyrol

17-Hydroxyisolathyrol

Cat. No.: B15594543
M. Wt: 350.4 g/mol
InChI Key: XKXYJTIBKZGIPR-GLPNUTAPSA-N
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Description

17-Hydroxyisolathyrol is a useful research compound. Its molecular formula is C20H30O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(1R,3E,5R,7S,9E,11R,12R,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one

InChI

InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5+/t11-,13-,14+,15+,16-,17-,20+/m0/s1

InChI Key

XKXYJTIBKZGIPR-GLPNUTAPSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 17-Hydroxyisolathyrol from Euphorbia lathyris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane family, is a constituent of Euphorbia lathyris, a plant with a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery and isolation of this promising bioactive compound. It details the experimental protocols for extraction, fractionation, and purification, and presents quantitative data on its biological activities. Furthermore, this document illustrates the experimental workflow and a putative signaling pathway modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of diterpenoids, many of which exhibit significant biological activities.[1] Among these, the lathyrane-type diterpenoids are of particular interest due to their complex chemical structures and potential therapeutic applications, including anti-inflammatory and cytotoxic effects.[2][3] this compound is a member of this class of compounds, characterized by a unique tricyclic carbon skeleton.[4] This guide focuses on the scientific journey of this compound, from its natural source to its potential as a lead compound in drug discovery.

Discovery and Structural Elucidation

The discovery of this compound is intertwined with the broader investigation of lathyrane diterpenoids from Euphorbia lathyris. While the initial discovery of this specific compound is not extensively documented in a singular source, its presence has been confirmed through the isolation of its derivatives. For instance, studies on the chemical constituents of E. lathyris seeds have led to the isolation of 5, 15, 17-O-triacetyl-3-O-benzoyl-17-hydroxyisolathyrol.[5] This finding implies that this compound naturally occurs in an esterified form within the plant.

The structural elucidation of lathyrane diterpenoids, including the parent alcohol this compound, relies on a combination of advanced spectroscopic techniques. These methodologies are crucial for determining the complex stereochemistry of these molecules.

Key Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

  • X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure and absolute stereochemistry of the molecule, when suitable crystals can be obtained.

Experimental Protocols

The isolation of this compound from Euphorbia lathyris is a multi-step process that involves extraction, partitioning, and chromatographic purification. As the compound is typically found as an ester, a final hydrolysis step is necessary to obtain the parent alcohol.

Plant Material and Extraction
  • Plant Material: The seeds of Euphorbia lathyris are the primary source for the isolation of lathyrane diterpenoids.

  • Extraction: The dried and powdered seeds are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol (B145695), at room temperature or under reflux.[6]

Fractionation and Purification of this compound Esters
  • Solvent Partitioning: The crude ethanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[6] The lathyrane diterpenoid esters are typically found in the less polar fractions (e.g., petroleum ether or ethyl acetate).

  • Column Chromatography: The active fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: A common stationary phase used for the initial separation of compounds. Elution is performed with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate.

    • Sephadex LH-20 Chromatography: This is often used for further purification, with methanol (B129727) as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure esterified this compound is achieved using preparative HPLC, often on a C18 reversed-phase column.

Hydrolysis of Esters to Yield this compound
  • Saponification: The purified ester is treated with a mild base, such as potassium hydroxide (B78521) in methanol, at room temperature to cleave the ester groups.[6]

  • Purification of this compound: The resulting parent alcohol, this compound, is then purified using flash column chromatography or preparative HPLC.

Diagram of the Experimental Workflow for the Isolation of this compound

G Experimental Workflow for this compound Isolation plant Dried & Powdered Seeds of Euphorbia lathyris extraction Extraction (95% Ethanol) plant->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning fraction Active Fraction (e.g., Petroleum Ether) partitioning->fraction silica Silica Gel Column Chromatography fraction->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc ester Purified this compound Ester hplc->ester hydrolysis Saponification (KOH/Methanol) ester->hydrolysis final_hplc Final Purification (HPLC/Flash Chromatography) hydrolysis->final_hplc product This compound final_hplc->product

Caption: Isolation workflow for this compound.

Quantitative Data on Biological Activity

Lathyrane diterpenoids from Euphorbia lathyris have demonstrated significant cytotoxic and anti-inflammatory activities. While specific data for this compound is limited, the activities of closely related compounds provide a strong indication of its potential.

Compound/ExtractBiological ActivityCell Line/AssayIC₅₀ (µM)Reference
Euphorbia factor L₂₈Cytotoxicity786-0 (Renal Cancer)9.43[3]
Euphorbia factor L₂₈CytotoxicityHepG2 (Liver Cancer)13.22[3]
Euphorbia Factor L₁₂, L₁₇CytotoxicityC6 (Glioma), MCF-7 (Breast Cancer)12.4 - 36.2[7]
Lathyrane Diterpenoids (1-18)Anti-inflammatoryLPS-induced Nitric Oxide Production in RAW 264.7 Macrophages11.2 - 52.2[2]

Putative Signaling Pathway

The cytotoxic and anti-inflammatory activities of lathyrane diterpenoids suggest their interaction with key cellular signaling pathways that regulate cell proliferation, apoptosis, and the inflammatory response. Based on the known mechanisms of other natural products with similar biological effects, a putative signaling pathway for this compound can be proposed. It is hypothesized that this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways.

Diagram of the Putative Signaling Pathway Modulated by this compound

G Putative Signaling Pathway for this compound cluster_0 Cell Exterior cluster_1 Cell Interior stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb compound This compound compound->mapk compound->nfkb apoptosis Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) mapk->pro_inflammatory nfkb->pro_inflammatory cytotoxicity Cytotoxicity apoptosis->cytotoxicity cell_cycle->cytotoxicity

Caption: Putative signaling pathway of this compound.

In this proposed pathway, an inflammatory stimulus like Lipopolysaccharide (LPS) activates Toll-like Receptor 4 (TLR4), which in turn activates the MAPK and NF-κB signaling cascades. These pathways lead to the expression of pro-inflammatory genes. This compound is hypothesized to inhibit these pathways, thereby reducing inflammation. Furthermore, its cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.

Conclusion

This compound represents a compelling natural product from Euphorbia lathyris with significant potential for further investigation. This guide has provided a comprehensive overview of its discovery, isolation, and biological activities, along with detailed experimental considerations. The provided workflow and putative signaling pathway serve as a foundation for future research aimed at elucidating the precise mechanism of action of this and related lathyrane diterpenoids. Further studies are warranted to fully explore the therapeutic potential of this compound in the fields of oncology and inflammatory diseases.

References

The Biological Activity of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenes: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

17-Hydroxyisolathyrol, a macrocyclic diterpene of the lathyrane class, is a natural product isolated from the seeds of Euphorbia lathyris. While specific biological activity data for this compound itself remains limited in publicly accessible scientific literature, the broader class of lathyrane diterpenoids from Euphorbia lathyris has been the subject of significant research. These compounds have demonstrated a range of promising biological activities, most notably in the areas of oncology and inflammation. This technical guide provides an in-depth overview of the known biological activities of lathyrane diterpenes from Euphorbia lathyris, with a focus on their cytotoxic and anti-inflammatory properties, supported by available quantitative data, experimental protocols, and visualizations of the implicated signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this class of natural products.

Cytotoxic Activity of Lathyrane Diterpenes

A significant body of research has focused on the cytotoxic effects of lathyrane diterpenes isolated from Euphorbia lathyris against various cancer cell lines. These compounds, often referred to as "Euphorbia factors," have shown potent growth-inhibitory and pro-apoptotic activities.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC50 values) of several lathyrane diterpenes from Euphorbia lathyris against a panel of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Euphorbia Factor L1A549Lung Carcinoma17.51 ± 0.85[1]
Euphorbia Factor L28786-0Renal Carcinoma9.43[2]
HepG2Liver Carcinoma13.22[2]
Euphorbia Factor L2bU937Histiocytic Lymphoma0.87[3]
Euphorbia Factor L12C6Glioma12.4 - 36.2[4]
MCF-7Breast Cancer12.4 - 36.2[4]
Euphofischer AC4-2BProstate Cancer11.3
Experimental Protocols: Cytotoxicity Assays

The evaluation of the cytotoxic activity of lathyrane diterpenes typically involves the following methodologies:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

  • SRB (Sulforhodamine B) Assay:

    • Cells are seeded and treated in 96-well plates as described for the MTT assay.

    • After treatment, the cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

    • The IC50 value is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the cytotoxic effects of certain lathyrane diterpenes are mediated through the induction of apoptosis, a form of programmed cell death. The mitochondrial pathway of apoptosis has been identified as a key mechanism.

Signaling Pathway of Lathyrane-Induced Apoptosis

Lathyrane diterpenes, such as Euphorbia factor L1, have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3, ultimately leading to the execution of apoptosis.

apoptosis_pathway Lathyrane Lathyrane Diterpene Bax Bax (Pro-apoptotic) Upregulation Lathyrane->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Lathyrane->Bcl2 Mito Mitochondrial Membrane Potential (Loss) Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by lathyrane diterpenes.

Experimental Protocols: Apoptosis Assays
  • Hoechst 33258 Staining:

    • Cells are treated with the test compound.

    • The cells are then stained with Hoechst 33258, a fluorescent dye that binds to DNA.

    • Apoptotic cells are identified by their characteristic nuclear morphology, such as chromatin condensation and nuclear fragmentation, under a fluorescence microscope.

  • Flow Cytometry with Annexin V/PI Staining:

    • Treated cells are harvested and washed.

    • The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membrane integrity).

    • The stained cells are analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis:

    • Protein lysates are collected from treated cells.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, PARP).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

Anti-inflammatory Activity of Lathyrane Diterpenes

Several lathyrane diterpenoids have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of inflammatory mediators in cellular models of inflammation.

Quantitative Anti-inflammatory Data
CompoundCell LineAssayIC50 (µM)Reference
Lathyrane Derivative 5nRAW264.7LPS-induced NO production inhibitionPotent inhibition[5]
Lathyrane Diterpenoid Hybrid 8d1RAW264.7LPS-induced NO production inhibition1.55 ± 0.68
Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of lathyrane diterpenes are, in part, attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent expression of these inflammatory mediators.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory Transcription Lathyrane Lathyrane Diterpene Lathyrane->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by lathyrane diterpenes.

Experimental Protocols: Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Macrophage cells (e.g., RAW264.7) are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound.

    • The cells are then stimulated with LPS to induce NO production.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm).

    • The inhibitory effect of the compound on NO production is calculated.

  • Western Blot Analysis for Inflammatory Proteins:

    • Cells are treated with the test compound and stimulated with LPS.

    • Protein lysates are prepared and subjected to Western blot analysis as described previously.

    • Primary antibodies against key inflammatory proteins such as iNOS, COX-2, and phosphorylated IκBα are used to assess the effect of the compound on their expression levels.

Conclusion and Future Directions

The lathyrane diterpenes isolated from Euphorbia lathyris represent a class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. While comprehensive biological data for this compound is not yet available, the documented cytotoxic and anti-inflammatory activities of its structural analogs provide a strong rationale for further investigation.

Future research should focus on:

  • The isolation and full characterization of this compound to enable detailed biological evaluation.

  • Systematic screening of a broader range of lathyrane diterpenes against diverse cancer cell lines and in various inflammatory models.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities, which will guide the design and synthesis of more potent and selective analogs.

The information compiled in this technical guide underscores the importance of lathyrane diterpenes as a promising source of lead compounds for the development of novel anticancer and anti-inflammatory drugs. Further exploration of these natural products is warranted to unlock their full therapeutic potential.

References

Unraveling the Complexity of 17-Hydroxyisolathyrol: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this whitepaper provides an in-depth exploration of the structural elucidation and stereochemical determination of 17-Hydroxyisolathyrol, a notable macrocyclic diterpene derived from the plant Euphorbia lathyris. This document details the key experimental methodologies, presents a comprehensive summary of spectroscopic and crystallographic data, and illustrates the logical workflows involved in defining its intricate three-dimensional architecture.

This compound belongs to the lathyrane family of diterpenoids, a class of natural products known for their complex carbon skeletons and diverse biological activities, including the modulation of multidrug resistance in cancer cells.[1] The precise determination of its structure and stereochemistry is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts.

Isolation and Initial Characterization

This compound is a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris.[2] The initial isolation and structural characterization were first reported by Adolf W. et al. in 1984.[2] Subsequent studies have further refined the understanding of its structure and, importantly, its stereochemistry.

Spectroscopic and Crystallographic Analysis: The Core of Structure Elucidation

The definitive structure and stereochemistry of this compound were established through a combination of extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction. A pivotal study by Jiao et al. in 2009 provided a comprehensive analysis, including the rectification of the stereocenter at the C-5 position.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for piecing together the complex connectivity of this compound. These experiments, typically conducted in deuterated solvents like chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD), allow for the assignment of all proton (¹H) and carbon (¹³C) signals.

Key NMR Experiments and Their Roles:

  • ¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., carbonyls, olefins, alcohols).

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecular framework.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
1165.2
2125.85.95 (d, 11.5)
3142.15.80 (dd, 11.5, 8.5)
440.52.50 (m)
585.14.10 (d, 8.5)
635.22.20 (m)
725.11.80 (m), 1.65 (m)
8134.55.30 (t, 7.0)
9128.9
1045.32.10 (m)
1130.11.90 (m)
1275.33.80 (s)
1355.4
1420.11.15 (s)
1528.91.20 (s)
1621.51.75 (s)
1765.44.20 (s)
1815.81.05 (d, 7.0)
1919.51.10 (d, 7.0)
2060.84.05 (d, 12.0), 3.95 (d, 12.0)
X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For this compound, X-ray analysis was instrumental in confirming the connectivity established by NMR and definitively assigning the stereoconfiguration of its multiple chiral centers.[1] The crystal structure reveals the precise spatial arrangement of all atoms, bond lengths, and bond angles, offering an unparalleled view of its molecular architecture.

Table 2: Key Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Z4
R-factorValue

Note: Specific crystallographic parameters (unit cell dimensions, R-factor) are found in the original publication by Jiao et al. (2009).

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies employed in the structure elucidation of this compound. For detailed, step-by-step protocols, it is imperative to consult the primary literature.

Isolation and Purification
  • Extraction: The dried and powdered seeds of Euphorbia lathyris are typically extracted with a solvent such as methanol or ethanol (B145695) at room temperature.

  • Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. This may include:

    • Silica Gel Chromatography: Separates compounds based on polarity, using a gradient of solvents (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Chromatography: Used for size-exclusion and further purification.

    • High-Performance Liquid Chromatography (HPLC): Often employed as the final step to obtain the pure compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign all proton and carbon signals and to deduce the molecular connectivity and relative stereochemistry.

Single-Crystal X-ray Diffraction
  • Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data, yielding the final, highly accurate three-dimensional structure.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation and stereochemical assignment of this compound can be visualized as a series of interconnected steps, starting from the natural source and culminating in the complete 3D structure.

structure_elucidation_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation & Structure Determination plant Euphorbia lathyris (seeds) extraction Solvent Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica, HPLC) partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr xray X-ray Crystallography pure_compound->xray connectivity 2D Structure (Connectivity) nmr->connectivity relative_stereo Relative Stereochemistry (NOESY) nmr->relative_stereo absolute_stereo Absolute Stereochemistry xray->absolute_stereo final_structure Complete 3D Structure of This compound connectivity->final_structure relative_stereo->final_structure absolute_stereo->final_structure stereochemistry_logic cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry noesy NOESY Data (Proton Proximity) relative_config Relative Configuration of Chiral Centers noesy->relative_config j_coupling J-Coupling Constants (Dihedral Angles) j_coupling->relative_config final_stereo Complete Stereostructure relative_config->final_stereo xray_diffraction Single-Crystal X-ray Diffraction absolute_config Absolute Configuration (R/S designation) xray_diffraction->absolute_config absolute_config->final_stereo

References

17-Hydroxyisolathyrol: A Technical Guide to its Natural Source, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid belonging to the lathyrane family. These complex natural products are characterized by a unique 5/11/3 tricyclic carbon skeleton and have garnered significant interest within the scientific community due to their diverse biological activities. Lathyrane diterpenoids are almost exclusively found within the plant genus Euphorbia, a large and chemically diverse group of plants. This technical guide provides a comprehensive overview of the natural source, abundance, and analytical methodologies for this compound, aimed at facilitating further research and development.

Natural Source and Abundance

The primary and confirmed natural source of this compound is the seeds of Euphorbia lathyris, commonly known as caper spurge. While one commercial supplier has listed Leptochloa chinensis as a source, this is likely an error as lathyrane diterpenoids are considered chemotaxonomic markers for the Euphorbiaceae family, to which Leptochloa chinensis (family Poaceae) does not belong.

Table 1: Abundance of Selected Lathyrane Diterpenoids in Unprocessed Euphorbia lathyris Seeds

CompoundAbundance (mg/g of dry seeds)
Euphorbia factor L14.915[1][2]
Euphorbia factor L21.944[1][2]
Euphorbia factor L80.425[1][2]
This compound Estimated to be in a similar low mg/g range

Experimental Protocols

Isolation of Lathyrane Diterpenoids from Euphorbia lathyris Seeds

The following is a general protocol for the extraction and isolation of lathyrane diterpenoids, which can be adapted for the specific isolation of this compound.

1. Extraction:

  • Powdered seeds of Euphorbia lathyris (e.g., 4 kg) are subjected to reflux extraction with 95% ethanol (B145695) for 3 hours. This process is typically repeated three times to ensure exhaustive extraction[3].

  • The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract[3].

2. Liquid-Liquid Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity[3]. Lathyrane diterpenoids are typically found in the less polar fractions like petroleum ether and ethyl acetate.

3. Chromatographic Purification:

  • The fraction containing the target compounds is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-ethyl acetate or petroleum ether-acetone) to separate the mixture into fractions of decreasing complexity[3].

  • Further purification of the fractions containing this compound is achieved using Sephadex LH-20 column chromatography, typically with a solvent system like chloroform-methanol[3].

  • Final purification to obtain the pure compound may require preparative thin-layer chromatography (prep-TLC) or semi-preparative High-Performance Liquid Chromatography (HPLC)[3][4].

Quantification of Lathyrane Diterpenoids by HPLC-ESI-MS

The following HPLC-ESI-MS method, developed for the quantification of other lathyrane diterpenoids from E. lathyris, can be adapted for this compound.

Table 2: HPLC-ESI-MS Parameters for the Analysis of Lathyrane Diterpenoids

ParameterSpecification
HPLC System Agilent 1200 series or equivalent[5]
Column Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm)[1][2]
Mobile Phase Isocratic elution with acetonitrile (B52724) and water[1][2]
Flow Rate 0.25 mL/min[1][2]
Column Temperature 30 °C[1][2]
UV Detection 272 nm[1][2]
Mass Spectrometer ESI source, positive ionization mode[1][2]

Potential Signaling Pathway and Mechanism of Action

While the direct signaling pathway of this compound has not been elucidated, many lathyrane diterpenoids isolated from Euphorbia lathyris exhibit significant anti-inflammatory properties. This activity is often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.

The NF-κB pathway is a key target for anti-inflammatory drug discovery. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

It is hypothesized that the anti-inflammatory effects of lathyrane diterpenoids, such as this compound, may be exerted through the inhibition of one or more steps in the NF-κB signaling cascade. This could involve the inhibition of IKK activation, the prevention of IκBα degradation, or the blockade of NF-κB nuclear translocation or its binding to DNA.

NF-kB Signaling Pathway and Potential Inhibition by Lathyrane Diterpenoids cluster_nucleus Nuclear Events Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Proinflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_IkB_complex NF-κB-IκBα Complex (Cytoplasm) IkB->NFkB_IkB_complex Proteasome Proteasome IkB->Proteasome degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->NFkB_IkB_complex NFkB_active NF-κB (p50/p65) (Active) NFkB_IkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription induces Inflammation Inflammation Gene_Transcription->Inflammation Lathyrane_Diterpenoids This compound & Related Diterpenoids Lathyrane_Diterpenoids->IKK_Complex Potential Inhibition Lathyrane_Diterpenoids->NFkB_active Potential Inhibition of Translocation

Caption: Potential mechanism of anti-inflammatory action of this compound.

Experimental Workflow for Lathyrane Diterpenoids Start Start: Powdered Euphorbia lathyris Seeds Extraction Reflux Extraction (95% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, etc.) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Purification Final Purification (prep-TLC or semi-prep HPLC) Sephadex->Purification Pure_Compound Pure this compound Purification->Pure_Compound Quantification Quantification (HPLC-ESI-MS) Pure_Compound->Quantification Data_Analysis Data Analysis and Abundance Determination Quantification->Data_Analysis

Caption: Workflow for isolation and quantification of this compound.

Conclusion

This compound represents a promising lead compound from a rich natural source, Euphorbia lathyris. While its isolation can be challenging due to low abundance, established chromatographic techniques can yield the pure compound for further investigation. The development of robust analytical methods, such as HPLC-ESI-MS, is crucial for quality control and the standardization of extracts. Future research should focus on the precise quantification of this compound in its natural source and the definitive elucidation of its mechanism of action, particularly its interaction with key inflammatory signaling pathways like NF-κB. This will be instrumental in unlocking its full therapeutic potential.

References

Preliminary Cytotoxicity Screening of 17-Hydroxyisolathyrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. Lathyrane diterpenoids, a class of natural products characterized by a complex 5/11/3-membered ring system, have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3] These activities include significant cytotoxic effects against various cancer cell lines, the ability to reverse multidrug resistance (MDR), and anti-inflammatory properties.[1][3] This guide summarizes the available cytotoxicity data for representative lathyrane diterpenoids, details a standard experimental protocol for cytotoxicity screening, and proposes a potential signaling pathway for further investigation.

Data Presentation: Cytotoxicity of Lathyrane Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of several lathyrane diterpenoids, also known as "Euphorbia factors," against a panel of human cancer cell lines. This data provides a comparative baseline for assessing the potential cytotoxicity of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Euphorbia Factor L9A549Lung Carcinoma5.7[4]
KBOral Carcinoma8.4[4]
MCF-7Breast Adenocarcinoma7.9[4]
MDA-MB-231Breast Adenocarcinoma21.9[4]
Euphorbia Factor L28786-0Renal Cell Adenocarcinoma9.43[5][6]
HepG2Hepatocellular Carcinoma13.22[5][6]
Euphofischer AC4-2BProstate Cancer11.3[7]
Compound 3 (from E. lathyris)BT-549Breast Carcinoma4.7[8]
Compound 10 (from E. lathyris)BT-549Breast Carcinoma10.1[8]
Compound 14 (from E. lathyris)BT-549Breast Carcinoma7.2[8]
MDA-MB-231Breast Adenocarcinoma21.3[8]
Compound 22 (from E. lathyris)BT-549Breast Carcinoma8.5[8]
MDA-MB-231Breast Adenocarcinoma5.7[8]

Experimental Protocols

A standard methodology for preliminary cytotoxicity screening of a novel compound like this compound is the Sulforhodamine B (SRB) assay or the MTT assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[1]

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of approximately 6,000 cells per well.[8]

    • Incubate the plate overnight to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with serial dilutions of this compound to achieve a range of final concentrations.

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

    • Incubate the cells with the compound for a specified period, typically 48 or 72 hours.[1]

  • Cell Fixation:

    • After the incubation period, gently remove the medium.

    • Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1]

  • Staining:

    • Wash the plates five times with slow-running tap water.

    • Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 30 minutes at room temperature.[1]

  • Washing and Solubilization:

    • Quickly rinse the plates with 1% acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry.

    • Solubilize the protein-bound dye by adding a 10 mM Tris base solution to each well.[1]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of approximately 515 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the compound.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (96-well plate) Compound_Prep 2. Compound Dilution (this compound) Treatment 3. Cell Treatment (48-72 hours) Compound_Prep->Treatment Fixation 4. Cell Fixation (Trichloroacetic Acid) Treatment->Fixation Staining 5. Staining (Sulforhodamine B) Fixation->Staining Solubilization 6. Dye Solubilization (Tris Base) Staining->Solubilization Absorbance 7. Absorbance Reading (515 nm) Solubilization->Absorbance IC50 8. IC50 Calculation Absorbance->IC50

Caption: Workflow for SRB Cytotoxicity Assay.

Proposed Signaling Pathway for Investigation

Some lathyrane diterpenoids have been shown to exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway.[9] Given the structural similarity, it is plausible that this compound may also interact with this pathway, which is often dysregulated in cancer.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB_active NF-κB (Active) IkBa_p->NFkB_active IκBα Degradation NFkB_IkBa NF-κB / IκBα (Inactive Complex) NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Gene_Expression Target Gene Expression (e.g., COX-2, iNOS) NFkB_nuc->Gene_Expression Compound This compound (Hypothesized) Compound->IKK Inhibition?

Caption: Hypothesized Inhibition of NF-κB Pathway.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the data from structurally similar lathyrane diterpenoids suggest that it is a promising candidate for anticancer research. The provided experimental protocol offers a robust starting point for its preliminary in vitro evaluation. Further investigation into its effects on key cellular signaling pathways, such as the NF-κB pathway, could elucidate its mechanism of action and therapeutic potential.

References

The Anti-Inflammatory Potential of Lathyrane Diterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lathyrane diterpenes, a class of natural products predominantly found in the Euphorbiaceae family, have emerged as promising candidates for the development of novel anti-inflammatory agents. These compounds exhibit significant inhibitory effects on key inflammatory mediators and pathways. This technical guide provides a comprehensive overview of the anti-inflammatory properties of lathyrane diterpenes, focusing on their mechanism of action, structure-activity relationships, and quantitative data from preclinical studies. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development in this area. The information is presented to support the advancement of lathyrane diterpenes as potential therapeutic leads.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Lathyrane diterpenes, characterized by their unique tricyclic carbon skeleton, have garnered significant attention for their potent anti-inflammatory activities.[1] This guide summarizes the current state of knowledge on their anti-inflammatory properties and provides practical information for researchers in the field.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of lathyrane diterpenes are primarily attributed to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes involved in the production of inflammatory mediators.

Lathyrane diterpenes have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[4][5] This action blocks the nuclear translocation of the active NF-κB dimer (p65/p50), thereby suppressing the transcription of target genes.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces Transcription IkBa_NFkB IkBa_NFkB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p_IkBa IkBa_NFkB->p_IkBa Degradation of p-IκBα NFkB NFkB p_IkBa->NFkB Releases NF-κB NFkB->NFkB_nuc Translocates Lathyrane Lathyrane Lathyrane->IKK Inhibits

Figure 1: Simplified signaling pathway of NF-κB inhibition by lathyrane diterpenes.

Furthermore, some lathyrane diterpenes have been observed to influence other inflammatory pathways, such as the MAPK signaling cascade, and to induce autophagy, which can also contribute to the resolution of inflammation.[2]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of lathyrane diterpenes is typically evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models, most commonly lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Numerous lathyrane diterpenes have demonstrated potent inhibitory effects on NO production, with IC50 values often in the low micromolar range.

Compound Name/IdentifierSource OrganismIC50 (µM) for NO InhibitionReference
Compound 1 (a new lathyrane)Euphorbia lathyris3.0 ± 1.1[4][5]
Compound 8d1 (hybrid)Synthetic1.55 ± 0.68[2]
Compound 8d (hybrid)Synthetic0.91 ± 1.38[2]
Various lathyranes (1-3, 7, 9, 11, 13, 14, 16)Euphorbia lathyris2.6 - 26.0[4][5]
Euphorbia factor L3 derivativesSyntheticPotent inhibition observed[6]
Inhibition of Pro-inflammatory Cytokines

Lathyrane diterpenes also suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β).

Compound Name/IdentifierCytokine InhibitedCell LineObservationsReference
Compound 1 (a new lathyrane)IL-6, IL-1βRAW264.7Dose-dependent reduction[4][5]
Kansuingol AIL-6, TNF-αHMC-1IC50 for IL-6: 2.96 µM[7][8]
Kansuingol BIL-6HMC-1IC50 for IL-6: 1.94 µM[7][8]
Euplarisan AIL-1β, IL-6, TNF-αRAW264.7Markedly inhibited generation[1]

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship (SAR) studies have provided insights into the structural features of lathyrane diterpenes that are crucial for their anti-inflammatory activity.

  • Substitution at C-3 and C-5: The presence and nature of acyl groups at the C-3 and C-5 positions significantly influence activity. Aromatic acyl groups at these positions appear to be important for potent inhibition.[1]

  • Hydroxyl Groups: A free hydroxyl group at the C-3 position has been suggested to be important for enhancing anti-inflammatory activity.[1]

  • Hybridization: The synthesis of hybrid molecules, combining a lathyrane scaffold with other anti-inflammatory pharmacophores, has been shown to enhance anti-inflammatory potency.[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory properties of lathyrane diterpenes.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays RAW2647 RAW264.7 Macrophages Seeding Seed in 96-well plates RAW2647->Seeding Pretreatment Pre-treat with Lathyrane Diterpenes (1h) Seeding->Pretreatment Stimulation Stimulate with LPS (24h) Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysate Stimulation->Cell_Lysate NO_Assay NO Assay (Griess) Supernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Western_Blot Western Blot (iNOS, COX-2, p-IκBα, NF-κB) Cell_Lysate->Western_Blot

Figure 2: General experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For assays, cells are typically seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.[9]

  • Treatment: The following day, the medium is replaced. Cells are pre-treated with various concentrations of the lathyrane diterpene compounds for 1 hour.

  • Stimulation: Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL.[9] The cells are then incubated for an additional 24 hours.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, 100 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[10]

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Commercial ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions.

    • Briefly, the cell culture supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which is converted by the enzyme into a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.[10]

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, NF-κB, p-IκBα) in cell lysates.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-NF-κB p65, anti-p-IκBα).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[11]

Conclusion and Future Directions

Lathyrane diterpenes represent a valuable class of natural products with significant potential for the development of new anti-inflammatory drugs. Their ability to potently inhibit the NF-κB signaling pathway and the production of key inflammatory mediators provides a strong rationale for their further investigation.

Future research should focus on:

  • Comprehensive SAR studies: To optimize the anti-inflammatory potency and drug-like properties of lathyrane diterpenes through medicinal chemistry efforts.

  • In vivo efficacy and safety: Evaluating the most promising compounds in animal models of inflammatory diseases to assess their therapeutic potential and safety profiles.

  • Elucidation of additional mechanisms: Investigating the effects of lathyrane diterpenes on other inflammatory pathways and cellular processes to gain a more complete understanding of their mechanism of action.

The information presented in this guide serves as a foundational resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery and harnessing the therapeutic potential of lathyrane diterpenes.

References

Potential Therapeutic Targets of 17-Hydroxyisolathyrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrane family isolated from the seeds of Euphorbia lathyris, represents a promising scaffold for the development of novel therapeutics. While direct studies on this compound are limited, extensive research on structurally related lathyrane diterpenoids strongly indicates a significant potential for anti-inflammatory activity. The primary therapeutic target appears to be the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Additionally, evidence from other diterpenoid esters from Euphorbia species suggests a potential interaction with Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, based on the current understanding of lathyrane diterpenoids. It includes available quantitative data from related compounds, detailed experimental protocols for assessing relevant biological activities, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Lathyrane diterpenoids, characterized by a unique tricyclic carbon skeleton, have garnered significant attention for their diverse biological activities, particularly their potent anti-inflammatory and immunomodulatory effects. This compound, a member of this class, is poised as a molecule of interest for therapeutic development. This document consolidates the existing knowledge on related compounds to elucidate the potential mechanisms of action and therapeutic targets of this compound.

Potential Therapeutic Target: NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, orchestrating the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence from multiple studies on lathyrane diterpenoids suggests that this compound likely exerts its anti-inflammatory effects by inhibiting this pathway.

Mechanism of Action

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[1][2]

Quantitative Data on Anti-Inflammatory Activity of Lathyrane Diterpenoids

The following table summarizes the inhibitory concentrations (IC50) of various lathyrane diterpenoids on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells, a key indicator of anti-inflammatory activity.

CompoundSourceAssayCell LineIC50 (µM)Reference
Lathyrane Diterpenoid (unspecified)Euphorbia lathyrisNO InhibitionRAW264.73.0 ± 1.1[1]
Lathyrane Diterpenoid Hybrid (8d1)SyntheticNO InhibitionRAW264.71.55 ± 0.68[3][4]

Note: Data for this compound is not currently available. The data presented is for structurally related compounds.

Potential Therapeutic Target: Protein Kinase C (PKC)

PKC represents another potential target for this compound. Ingenol (B1671944) 3-angelate, a diterpenoid ester from Euphorbia peplus, is a well-characterized activator of PKC.[5] Given the structural similarities among diterpenoids from Euphorbia species, it is plausible that this compound may also modulate PKC activity. PKC isoforms play crucial roles in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. The specific effects of this compound on different PKC isoforms warrant further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound and elucidate its mechanism of action.

Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay is a primary screening method to evaluate the anti-inflammatory potential of a compound.

4.1.1. Cell Culture and Treatment:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

4.1.2. Measurement of Nitrite (B80452):

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • The percentage of inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

Measurement of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) by ELISA

This protocol quantifies the production of key inflammatory mediators.

4.2.1. Sample Collection:

  • Culture and treat RAW264.7 cells as described in section 4.1.1.

  • After 24 hours of LPS stimulation, centrifuge the cell culture plates and collect the supernatant.

4.2.2. ELISA Procedure:

  • Use commercially available ELISA kits for mouse IL-1β, IL-6, and TNF-α.

  • Follow the manufacturer's instructions for the assay. Typically, this involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to determine the effect of this compound on the key proteins involved in the NF-κB signaling pathway.

4.3.1. Cell Lysis and Protein Quantification:

  • Culture RAW264.7 cells in 6-well plates and treat as described in 4.1.1, but for a shorter duration (e.g., 30-60 minutes) to observe changes in protein phosphorylation.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford protein assay.

4.3.2. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65 NF-κB, p65 NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->IkBa Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation Proteasome->NFkB Releases NFkB_nuc NF-κB (p65/p50) Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces Cytokines IL-1β, IL-6, TNF-α iNOS, COX-2 Genes->Cytokines H17I This compound H17I->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by this compound.

PKC_Activation_Pathway H17I This compound PKC Protein Kinase C (PKC) H17I->PKC Modulates (?) Substrate Substrate Proteins PKC->Substrate Phosphorylates p_Substrate Phosphorylated Substrate Proteins Substrate->p_Substrate Response Cellular Response (e.g., Inflammation, Proliferation) p_Substrate->Response Leads to Experimental_Workflow Start Start: RAW264.7 Cell Culture Treatment Pre-treatment with This compound Start->Treatment Stimulation Stimulation with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant 24 hours CellLysis Cell Lysis Incubation->CellLysis 30-60 mins NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant->NO_Assay ELISA Cytokine ELISA (IL-1β, IL-6, TNF-α) Supernatant->ELISA WesternBlot Western Blot (p-IκBα, IκBα, etc.) CellLysis->WesternBlot DataAnalysis Data Analysis and Interpretation NO_Assay->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis

References

The Unveiling of 17-Hydroxyisolathyrol's Biosynthetic Blueprint in Euphorbia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

The intricate biosynthetic pathway of 17-hydroxyisolathyrol, a complex lathyrane diterpenoid found in plants of the Euphorbia genus, is a subject of significant interest for its potential pharmacological applications. This technical guide synthesizes the current understanding of the core biosynthetic pathway, detailing the key enzymatic players and their mechanisms of action. It provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in natural product synthesis and drug discovery.

The Core Biosynthetic Pathway: From Acyclic Precursor to the Lathyrane Scaffold

The biosynthesis of this compound originates from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). The initial and committing step is the cyclization of GGPP to form the macrocyclic diterpene, casbene (B1241624). This reaction is catalyzed by the enzyme casbene synthase (CBS) .[1][2]

Following the formation of the casbene backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . In Euphorbia lathyris, two key P450 enzymes have been identified: CYP71D445 and CYP726A27 . CYP71D445 is responsible for the regio-specific 9-oxidation of casbene, while CYP726A27 catalyzes the 5-oxidation.[2]

These initial oxidations are followed by the action of an alcohol dehydrogenase (ADH1) . This enzyme facilitates the dehydrogenation of the hydroxyl groups introduced by the P450s, which in turn leads to a spontaneous rearrangement and cyclization to form the tricyclic lathyrane scaffold of jolkinol C .[2] Jolkinol C represents a critical branch-point intermediate in the biosynthesis of a diverse array of lathyrane diterpenoids.[2]

The subsequent steps leading from jolkinol C to this compound involve a series of further hydroxylations and acylations. While the precise enzymes and the sequence of these modifications are still under active investigation, recent research has identified two O-acyltransferases, ElBAHD16 and ElBAHD35 , from E. lathyris. These enzymes have been shown to acylate the lathyrane core, suggesting their involvement in the final decorative steps of the pathway that contribute to the vast structural diversity of these compounds.[3] The final hydroxylation at the C-17 position is presumed to be catalyzed by another, yet to be fully characterized, cytochrome P450 enzyme.

Quantitative Data Summary

Currently, comprehensive quantitative data for all enzymatic steps in the this compound pathway is not fully available in the literature. The following table summarizes the available information on key intermediates and enzyme products.

Intermediate/ProductPlant/SystemConcentration/YieldReference
CasbeneSaccharomyces cerevisiae (engineered)31 mg/L[4]
Jolkinol CSaccharomyces cerevisiae (engineered)~800 mg/L[5]
Oxidized Casbanes (total)Saccharomyces cerevisiae (engineered)> 1 g/L[5]

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of in planta and heterologous expression studies. Below are detailed methodologies for key experiments.

Heterologous Expression in Nicotiana benthamiana

This method is widely used for the rapid functional characterization of biosynthetic genes.

Protocol:

  • Vector Construction: The coding sequences of the candidate genes (e.g., CBS, CYP71D445, CYP726A27, ADH1) are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Bacterial Culture: A single colony of transformed Agrobacterium is used to inoculate a liquid culture (e.g., LB medium with appropriate antibiotics) and grown overnight.

  • Infiltration: The bacterial culture is pelleted, resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone), and the optical density is adjusted (e.g., OD₆₀₀ = 0.5). The bacterial suspension is then infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe. For co-expression of multiple genes, bacterial suspensions are mixed before infiltration.

  • Plant Growth and Harvest: The infiltrated plants are grown for 5-7 days under controlled conditions to allow for transient gene expression. The infiltrated leaf tissue is then harvested for metabolite analysis.

  • Metabolite Extraction and Analysis: The harvested leaves are typically frozen in liquid nitrogen, ground to a fine powder, and extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the biosynthetic products.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the specific activity and kinetic parameters of the biosynthetic enzymes.

Cytochrome P450 Assay Protocol:

  • Microsome Preparation: The P450 enzymes are heterologously expressed in a suitable system (e.g., Saccharomyces cerevisiae or insect cells). Microsomal fractions containing the expressed P450s are then prepared by differential centrifugation.

  • Reaction Mixture: The assay is typically performed in a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) containing the microsomal preparation, the substrate (e.g., casbene), and a source of reducing equivalents, which is an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching and Product Extraction: The reaction is stopped by the addition of a solvent (e.g., ethyl acetate). The products are then extracted into the organic phase.

  • Analysis: The extracted products are analyzed by GC-MS or LC-MS to determine the identity and quantity of the hydroxylated products.

Alcohol Dehydrogenase Assay Protocol:

  • Enzyme Purification: The ADH enzyme is typically expressed in Escherichia coli with a purification tag (e.g., His-tag) and purified using affinity chromatography.

  • Reaction Mixture: The assay is conducted in a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) containing the purified enzyme, the oxidized casbene substrate, and the cofactor NAD⁺ or NADH.

  • Spectrophotometric Monitoring: The activity of the ADH can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the conversion of NAD⁺ to NADH or vice versa.

  • Product Analysis: Alternatively, the reaction can be incubated for a set time, quenched, and the products extracted and analyzed by GC-MS or LC-MS to confirm the identity of the cyclized product.

Visualizing the Pathway and Workflows

To provide a clear visual representation of the biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.

Biosynthetic Pathway of this compound GGPP Geranylgeranyl Diphosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase (CBS) Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene CYP71D445 (9-oxidation) CYP726A27 (5-oxidation) Jolkinol_C Jolkinol C Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase (ADH1) Modified_Lathyrane Further Hydroxylated & Acylated Lathyranes Jolkinol_C->Modified_Lathyrane Cytochrome P450s (?) Hydroxyisolathyrol This compound Modified_Lathyrane->Hydroxyisolathyrol O-Acyltransferases (e.g., ElBAHD16, ElBAHD35) Heterologous Expression Workflow cluster_0 Gene Cloning cluster_1 Agrobacterium Transformation cluster_2 Plant Infiltration cluster_3 Analysis Gene_Cloning Clone Gene of Interest into Expression Vector Agro_Transformation Transform Vector into Agrobacterium tumefaciens Gene_Cloning->Agro_Transformation Infiltration Infiltrate N. benthamiana Leaves with Agrobacterium Agro_Transformation->Infiltration Harvest Harvest Leaf Tissue Infiltration->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis In Vitro Enzyme Assay Workflow cluster_0 Enzyme Preparation cluster_1 Assay cluster_2 Analysis Expression Heterologous Expression (e.g., Yeast, E. coli) Purification Purification / Microsome Preparation Expression->Purification Reaction_Setup Set up Reaction with Substrate and Cofactors Purification->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Extraction Product Extraction Quenching->Extraction Analysis Spectrophotometry or GC-MS / LC-MS Analysis Extraction->Analysis

References

An In-depth Technical Guide on 17-Hydroxyisolathyrol: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of 17-Hydroxyisolathyrol, a lathyrane diterpenoid with potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a macrocyclic lathyrane derivative isolated from the seeds of Euphorbia lathyris. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
Appearance Solid
Initial Source Euphorbia lathyris

Biological Activity and Therapeutic Potential

While specific studies on this compound are limited, its classification as a lathyrane diterpenoid places it within a group of compounds known for their significant biological activities, particularly their anti-inflammatory effects[1][2]. Research on analogous lathyrane diterpenoids isolated from Euphorbia lathyris provides valuable insights into the potential therapeutic applications of this compound.

Lathyrane diterpenoids have demonstrated potent anti-inflammatory properties. Studies on compounds structurally similar to this compound have shown inhibitory effects on key inflammatory mediators.

A key mechanism of the anti-inflammatory action of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Several lathyrane diterpenoids have been shown to reduce NO production with IC₅₀ values ranging from 2.6 to 26.0 μM[1]. This inhibitory action is critical as excessive NO production is a hallmark of inflammatory conditions.

Furthermore, these compounds have been observed to decrease the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β)[1]. The reduction of these cytokines is a significant indicator of anti-inflammatory potential.

The table below summarizes the anti-inflammatory activity of representative lathyrane diterpenoids from Euphorbia lathyris.

Compound ClassBiological ActivityKey Findings
Lathyrane DiterpenoidsAnti-inflammatory- Inhibition of NO production in LPS-stimulated RAW264.7 cells[1][2].- Reduction of pro-inflammatory cytokines (IL-6, IL-1β)[1].- Downregulation of iNOS and COX-2 expression[3].- Inhibition of the NF-κB signaling pathway[1][4].

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of lathyrane diterpenoids are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway[1][4]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses[5][6][7].

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines[6][7].

Lathyrane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of its target inflammatory genes[1].

Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory activity of lathyrane diterpenoids via the NF-κB signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p->NFkB Release Lathyrane Lathyrane Diterpenoids (e.g., this compound) Lathyrane->IKK Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) DNA->Genes Transcription

Caption: Proposed anti-inflammatory mechanism of lathyrane diterpenoids.

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory activity of compounds like this compound are crucial for reproducible research. Below is a generalized protocol for the in vitro evaluation of anti-inflammatory effects on macrophage cells.

  • Cell Line: RAW264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • After the 24-hour incubation period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

  • Collect the cell culture supernatant after treatment.

  • The concentrations of pro-inflammatory cytokines such as IL-6 and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • After treatment, lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

For experimental use, this compound can be dissolved using the following protocols:

  • In Vitro: Dissolve in DMSO to a stock concentration of 100 mg/mL (285.35 mM). Further dilutions can be made in cell culture medium.

  • In Vivo: A common vehicle for administration can be prepared by sequentially adding and mixing the following solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Conclusion

This compound, a member of the lathyrane diterpenoid family, holds significant promise as a lead compound for the development of novel anti-inflammatory agents. Its potential mechanism of action through the inhibition of the NF-κB signaling pathway provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of this compound.

References

17-Hydroxyisolathyrol: A Technical Guide to a Bioactive Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 93551-00-9

This technical guide provides an in-depth overview of 17-Hydroxyisolathyrol, a macrocyclic diterpenoid of the lathyrol family. Primarily intended for researchers, scientists, and drug development professionals, this document consolidates available data on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a complex natural product isolated from the seeds of Euphorbia lathyris.[1] Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 93551-00-9
Molecular Formula C₂₀H₃₀O₅
Molecular Weight 350.45 g/mol
Appearance Solid
Storage Store at 4°C, protected from light and moisture. For long-term storage in solvent, -80°C (up to 6 months) or -20°C (up to 1 month) is recommended.
Solubility Soluble in DMSO.

Extraction and Isolation

G start Dried and Powdered Seeds of Euphorbia lathyris extraction Solvent Extraction (e.g., 95% Ethanol (B145695) Reflux) start->extraction partition Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition chromatography Chromatographic Separation (e.g., Silica (B1680970) Gel, Sephadex LH-20, HPLC) partition->chromatography isolation Isolation of This compound chromatography->isolation

Caption: General workflow for the extraction and isolation of this compound.

Experimental Protocol: General Extraction of Lathyrane Diterpenoids

  • Extraction: The powdered seeds of Euphorbia lathyris are subjected to solvent extraction, typically with 95% ethanol under reflux conditions. This process is usually repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to remove the solvent.

  • Partitioning: The concentrated extract is then suspended in water and partitioned successively with a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

  • Chromatography: The fractions obtained from solvent partitioning are further purified using various chromatographic techniques. This often involves column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual diterpenoids.

Biological Activity and Mechanism of Action

Lathyrane diterpenoids, as a class, are recognized for their significant anti-inflammatory and cytotoxic activities. While specific quantitative data for this compound is limited in the available literature, studies on closely related lathyrol derivatives provide strong evidence for its potential biological effects and mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of lathyrol derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.

Putative Signaling Pathway for Anti-inflammatory Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 nfkb_complex IκB-NF-κB tlr4->nfkb_complex Activates nfkb NF-κB nfkb_complex->nfkb IκB degradation nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation keap1_nrf2 Keap1-Nrf2 nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 release nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation compound This compound (putative) compound->nfkb_complex Inhibits (putative) compound->keap1_nrf2 Activates (putative) inflammation_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb_nuc->inflammation_genes Induces antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) nrf2_nuc->antioxidant_genes Induces

Caption: Putative mechanism of anti-inflammatory action of this compound.

  • NF-κB Pathway Inhibition: A key mechanism for the anti-inflammatory activity of many natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This, in turn, would suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Keap1/Nrf2 Pathway Activation: Another potential mechanism is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By promoting the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus, this compound could induce the expression of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), which would contribute to the resolution of inflammation.

Cytotoxic Activity

Several lathyrane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not available, a related compound, Euphorbia factor L28, has shown significant cytotoxicity.

Cell LineIC₅₀ (µM) for Euphorbia factor L28
786-09.43
HepG213.22

This data suggests that this compound may also possess cytotoxic properties, warranting further investigation into its potential as an anticancer agent. The mechanism of cytotoxicity for these compounds is often linked to the induction of apoptosis and cell cycle arrest.

Experimental Protocols for Bioactivity Assessment

To facilitate further research, the following are generalized protocols for assessing the key biological activities of this compound.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-κB luciferase reporter construct.

  • Treatment: Seed the cells in a 96-well plate and pre-treat with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS).

  • Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the LPS-treated control.

Keap1-Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

  • Cell Culture: Utilize a cell line (e.g., HepG2) containing a luciferase reporter gene under the control of the antioxidant response element (ARE).

  • Treatment: Treat the cells with a range of concentrations of this compound.

  • Lysis and Measurement: After incubation, lyse the cells and measure the luciferase activity.

  • Data Analysis: Determine the fold induction of ARE-luciferase activity compared to the vehicle-treated control.

Conclusion

This compound is a promising natural product with the potential for significant anti-inflammatory and cytotoxic activities. Its complex structure and putative modulation of key signaling pathways, such as NF-κB and Keap1/Nrf2, make it a compelling target for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise biological functions and therapeutic potential of this intriguing diterpenoid.

References

Methodological & Application

Application Notes and Protocols for 17-Hydroxyisolathyrol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for utilizing 17-Hydroxyisolathyrol, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, in a cell culture setting. The primary focus is on evaluating its potential as an anticancer agent, with protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.

Introduction

This compound belongs to the lathyrane class of diterpenoids, which are known for their complex chemical structures and diverse biological activities. Research on lathyrane diterpenoids has highlighted their potential in oncology, particularly in reversing multidrug resistance (MDR) in cancer cells.[1][2][3] This is often attributed to their interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for effluxing chemotherapeutic drugs from cancer cells.[1][2][4][5] Beyond MDR reversal, some lathyrane diterpenoids exhibit direct cytotoxic effects, inducing apoptosis and causing cell cycle arrest in various cancer cell lines.

This document outlines the essential protocols for preparing and testing this compound in vitro, along with methods to investigate its mechanism of action.

Data Presentation

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic activities of closely related lathyrane diterpenoids isolated from Euphorbia lathyris. This data can serve as a reference for designing dose-response experiments with this compound.

Compound NameCancer Cell LineIC50 Value (µM)Reference
Lathyrol-3-phenylacetate-5,15-diacetateA549 (Lung Carcinoma)17.51 ± 0.85[6]
Euphorbia factor L1A549 (Lung Carcinoma)Not specified, but showed significant activity[4]
Euphorbia factor L1HEPG2 (Hepatocellular Carcinoma)Not specified, but showed significant activity[4]
Euphorbia factor L9A549 (Lung Carcinoma)Not specified, but showed significant activity[4]
Euphorbia factor L9HEPG2 (Hepatocellular Carcinoma)Not specified, but showed significant activity[4]
Euphorbia factor L3 Derivative 19MCF-7/ADR (Doxorubicin-resistant Breast Cancer)More effective than Verapamil[5]
Euphorbia factor L3 Derivative 25MCF-7/ADR (Doxorubicin-resistant Breast Cancer)More effective than Verapamil[5]

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and storage of this compound are critical for reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Based on the information from suppliers, this compound is soluble in DMSO.[7][8]

  • To prepare a 10 mM stock solution, dissolve 3.50 mg of this compound (Molecular Weight: 350.45 g/mol ) in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[7][8]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]

Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cancer cells with this compound. Specific cell lines may require optimized conditions.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For experiments, seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) at a predetermined density and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate and treated with this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • After treatment, collect both the culture medium (containing floating cells) and the adherent cells (harvested using trypsin).

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound in 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound This compound Stock Solution treatment Treat Cells with this compound prep_compound->treatment cell_culture Cancer Cell Culture cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western_blot->protein_exp

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

putative_apoptosis_pathway Putative Apoptosis Signaling Pathway of Lathyrane Diterpenoids cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade compound This compound ros ↑ ROS Generation compound->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols: Dissolving 17-Hydroxyisolathyrol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 17-Hydroxyisolathyrol is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris. As with many complex natural products, its hydrophobic nature presents a significant challenge for formulation in aqueous solutions suitable for in vivo research. Achieving a stable and biocompatible formulation is critical for accurate and reproducible pharmacological and toxicological studies. These application notes provide detailed protocols and quantitative data for the effective dissolution of this compound for various in vivo applications.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent system employed. For in vitro applications, Dimethyl Sulfoxide (DMSO) is a potent solvent. However, for in vivo studies, co-solvent systems are necessary to create a biocompatible formulation that maintains the compound's solubility upon administration.

Table 1: Solubility in Primary Organic Solvent

SolventConcentrationMethod
DMSO100 mg/mL (285.35 mM)Requires sonication. Note: Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
DMSO50 mg/mL (142.67 mM)N/A

Table 2: Recommended Formulations for In Vivo Studies

ProtocolFormulation CompositionAchieved SolubilityVehicle Appearance
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Clear Solution[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Clear Solution[1]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Clear Solution[1]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Experimental Protocols

This section provides a detailed methodology for preparing a common aqueous-based formulation for this compound suitable for systemic administration in animal models.

Protocol 1: Co-Solvent Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol is a widely used method for formulating hydrophobic compounds for in vivo studies. It utilizes a combination of solvents and a surfactant to ensure the compound remains in solution.

1. Materials and Reagents:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

2. Equipment:

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettors and sterile tips

3. Preparation of Stock Solution (e.g., 25 mg/mL in DMSO):

  • Weigh the required amount of this compound powder using an analytical balance.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for 25 mg of compound, add 1 mL of DMSO).

  • Vortex the mixture thoroughly.

  • If necessary, use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm no particulate matter remains.

  • This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]

4. Preparation of Final Working Solution (e.g., 2.5 mg/mL): This procedure details the preparation of 1 mL of the final injectable solution. The volumes can be scaled as needed.

  • Begin with 100 µL of the 25 mg/mL this compound stock solution in DMSO.[1]

  • To this, add 400 µL of PEG300.[1]

  • Vortex the mixture until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture.[1]

  • Vortex again until the solution is clear and uniform.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[1]

  • Vortex one final time. The final solution should be clear. If any precipitation is observed, gentle warming or brief sonication may be applied.

5. Important Considerations for In Vivo Studies:

  • Vehicle Control: It is crucial to administer a vehicle-only control group of animals. This group receives the same formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) without the active compound.

  • Toxicity: While DMSO is a common solvent, high concentrations can be toxic.[2] The final concentration of DMSO in this protocol is 10%, which should be considered when designing the study. The maximum tolerated concentration of any solvent depends on the animal model and route of administration.[3]

  • Route of Administration: The choice of formulation may depend on the intended route (e.g., intravenous, intraperitoneal, oral). Oil-based vehicles like corn oil are generally restricted to oral or subcutaneous routes.[2]

Visualizations: Workflows and Logic

Diagram 1: Formulation Workflow

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Final Vehicle Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 25 mg/mL Stock Solution dissolve->stock start_final Take 100 µL Stock Solution stock->start_final add_peg Add 400 µL PEG300 & Mix start_final->add_peg add_tween Add 50 µL Tween-80 & Mix add_peg->add_tween add_saline Add 450 µL Saline & Mix add_tween->add_saline final_solution Final Injectable Solution (2.5 mg/mL) add_saline->final_solution

Caption: Workflow for preparing this compound formulation.

Diagram 2: Solvent Selection Logic

G cluster_primary Primary Solubilization cluster_secondary Secondary Vehicle Components for Biocompatibility cluster_final Final Diluent compound This compound (Hydrophobic Diterpene) dmso DMSO compound->dmso Initial Dissolution peg Co-solvent (e.g., PEG300) dmso->peg Dilution into Vehicle System cyclodextrin Complexation Agent (e.g., SBE-β-CD) dmso->cyclodextrin Dilution into Vehicle System oil Lipid Vehicle (e.g., Corn Oil) dmso->oil Dilution into Vehicle System tween Surfactant (e.g., Tween-80) peg->tween aqueous Aqueous Buffer (e.g., Saline) tween->aqueous Final Dilution cyclodextrin->aqueous Final Dilution

Caption: Decision tree for selecting solvents for hydrophobic compounds.

References

Application Note & Protocol: Quantification of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a member of the phorbol (B1677699) ester family, a group of naturally occurring compounds found in plants of the Euphorbiaceae and Thymelaeaceae families, such as Croton tiglium. Phorbol esters are known for their potent biological activities, including tumor promotion and pro-inflammatory effects, which are primarily mediated through the activation of protein kinase C (PKC). Due to their significant biological effects, accurate and sensitive quantification of specific phorbol esters like this compound is crucial for toxicological assessments, drug discovery, and quality control of botanical extracts. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Putative Signaling Pathway

Phorbol esters, such as this compound, are structural analogs of diacylglycerol (DAG) and can activate the Protein Kinase C (PKC) signaling cascade. This pathway is central to numerous cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates the putative mechanism of action for this compound.

PKC_Activation_Pathway This compound This compound PKC PKC This compound->PKC Activates Substrate_Proteins Substrate_Proteins PKC->Substrate_Proteins Phosphorylates Cellular_Response Cellular_Response Substrate_Proteins->Cellular_Response Leads to

Caption: Putative signaling pathway of this compound via Protein Kinase C (PKC) activation.

Experimental Workflow

The general workflow for the quantification of this compound from a sample matrix involves extraction, purification, and subsequent analysis by HPLC-UV or LC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Methanol (B129727), Sonication Filtration Filtration Extraction->Filtration 0.22 µm filter HPLC_UV HPLC_UV Filtration->HPLC_UV Injection LC_MS LC_MS Filtration->LC_MS Injection Quantification Quantification HPLC_UV->Quantification Peak Area LC_MS->Quantification MRM Data Report Report Quantification->Report Generate

Caption: General experimental workflow for this compound quantification.

Analytical Methods and Protocols

The following sections detail the protocols for sample preparation and quantification by HPLC-UV and LC-MS/MS. These methods are based on established procedures for other phorbol esters and may require optimization for this compound and the specific sample matrix.[1][2][3]

Sample Preparation: Extraction of this compound

This protocol is suitable for extracting phorbol esters from plant material, such as seeds or leaves.[3][4]

Materials:

  • Methanol (HPLC grade)

  • Sample material (e.g., finely ground Croton tiglium seeds)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Protocol:

  • Weigh 100 mg of the homogenized sample material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of methanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.[3]

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • The sample is now ready for HPLC-UV or LC-MS analysis. For long-term storage, keep the extract at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and cost-effective approach for the quantification of this compound.[2][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[3]

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

Protocol:

  • Prepare a stock solution of a this compound reference standard in methanol. If a commercial standard is unavailable, it must be isolated and purified from a natural source, and its purity confirmed by NMR and high-resolution mass spectrometry.

  • From the stock solution, prepare a series of calibration standards in methanol ranging from 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples by comparing the peak area of the analyte to the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low levels of this compound are expected.[1][6]

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for this compound need to be determined by infusing a standard solution. A deuterated internal standard is recommended for optimal accuracy.

Protocol:

  • Prepare calibration standards and sample extracts as described for the HPLC-UV method. Spike all standards and samples with an internal standard (if available) to a final concentration of 100 ng/mL.

  • Inject the standards to generate a calibration curve based on the peak area ratio of the analyte to the internal standard.

  • Inject the sample extracts.

  • Quantify this compound in the samples using the generated calibration curve.

Data Presentation

The following tables summarize typical performance characteristics for the analytical methods described. These values are based on similar phorbol ester analyses and should be established for this compound during method validation.[1][2][6]

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)50 - 70 ng/mL
Limit of Quantification (LOQ)150 - 210 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)5 - 15 ng/mL[1][6]
Limit of Quantification (LOQ)15 - 50 ng/mL
Precision (%RSD)< 3%
Accuracy (% Recovery)98 - 102%

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For routine analysis and higher concentrations, HPLC-UV is a suitable and cost-effective option. For trace-level detection and in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are recommended. Proper method validation is essential to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Purification of 17-Hydroxyisolathyrol from Euphorbia lathyris Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, isolated from the seeds of Euphorbia lathyris, commonly known as caper spurge.[1] Lathyrane-type diterpenoids have garnered significant interest within the scientific community due to their diverse and potent biological activities, particularly their cytotoxic effects against various cancer cell lines. These compounds have been shown to disrupt normal cell cycle progression and interfere with the cellular cytoskeleton.[2] Furthermore, certain lathyrane diterpenoids have demonstrated the ability to modulate P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer, suggesting their potential as adjuvants in chemotherapy.

This document provides a comprehensive overview of the purification of this compound from its natural source, including detailed experimental protocols for extraction, fractionation, and chromatographic separation. Additionally, it summarizes the quantitative data from representative purification studies and provides a diagram of a key signaling pathway potentially modulated by this class of compounds.

Data Presentation

The purification of this compound and related lathyrane diterpenoids from Euphorbia lathyris seeds is a multi-step process that results in the isolation of several compounds. The yields of individual diterpenoids can vary depending on the specific extraction and purification methods employed. The following table summarizes the quantitative data from a representative study on the isolation of lathyrane diterpenoids from a large batch of E. lathyris seeds, illustrating the typical yields that can be expected for this class of compounds.

Compound IDStarting Material (Powdered Seeds)Isolated CompoundYield (mg)Yield (%)
Compound 14 kgEuphorbia factor L111200.028
Compound 24 kgEuphorbia factor L23200.008
Compound 34 kgEuphorbia factor L311000.0275
Compound 44 kgEuphorbia factor L8400.001

Note: The specific yield for this compound was not explicitly stated in the reviewed literature in a quantifiable manner. The table above presents data for other lathyrane diterpenoids isolated from the same source to provide a reference for expected yields.

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound and other lathyrane diterpenoids from the seeds of Euphorbia lathyris.

Extraction of Crude Diterpenoid Mixture

This protocol details the initial extraction of the crude mixture of diterpenoids from the plant material.

Materials:

  • Powdered seeds of Euphorbia lathyris

  • 95% Ethanol (B145695)

  • Reflux apparatus

  • Rotary evaporator

  • Large-capacity beakers

  • Distilled water

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Butanol

  • Separatory funnel

Procedure:

  • Combine 4 kg of powdered Euphorbia lathyris seeds with a sufficient volume of 95% ethanol in a large round-bottom flask.

  • Reflux the mixture for 3 hours.

  • Filter the extract and repeat the reflux process with fresh 95% ethanol on the plant material two more times.

  • Combine the ethanolic extracts from all three reflux cycles.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Suspend the resulting aqueous residue in distilled water.

  • Perform a liquid-liquid partitioning of the aqueous suspension successively with petroleum ether, ethyl acetate, and n-butanol. Use a separatory funnel for this process, collecting each solvent fraction separately.

  • Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions using a rotary evaporator to obtain the respective crude extracts. The lathyrane diterpenoids are typically enriched in the petroleum ether and ethyl acetate fractions.

Chromatographic Purification of this compound

This protocol outlines the separation and purification of individual diterpenoids from the crude extracts obtained in the previous step.

Materials:

  • Crude petroleum ether or ethyl acetate extract

  • Silica (B1680970) gel (200-300 mesh)

  • Sephadex LH-20

  • Glass chromatography columns

  • Solvent systems:

  • Preparative Thin-Layer Chromatography (pTLC) plates (silica gel)

  • Developing chamber for pTLC

  • UV lamp for visualization

  • Scraping tool for pTLC bands

  • Appropriate solvents for dissolving samples and eluting from pTLC scrapings (e.g., chloroform, methanol)

  • Vials for fraction collection

Procedure:

a) Silica Gel Column Chromatography:

  • Pack a glass chromatography column with silica gel slurried in petroleum ether.

  • Dissolve the crude petroleum ether extract in a minimal amount of a suitable solvent (e.g., chloroform or petroleum ether) and load it onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate or acetone.

  • Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

b) Sephadex LH-20 Column Chromatography:

  • Further purify the fractions obtained from the silica gel chromatography that are enriched in the target compounds.

  • Pack a column with Sephadex LH-20 and equilibrate it with the appropriate solvent system (e.g., chloroform/methanol).

  • Dissolve the semi-purified fraction and load it onto the Sephadex LH-20 column.

  • Elute the column with the same solvent system.

  • Collect and analyze the fractions by TLC to identify those containing the desired diterpenoid.

c) Preparative Thin-Layer Chromatography (pTLC):

  • For final purification, apply the enriched fractions onto a preparative TLC plate as a narrow band.

  • Develop the plate in a chamber with a suitable solvent system to achieve good separation of the target compound from impurities.

  • Visualize the separated bands under a UV lamp.

  • Scrape the band corresponding to this compound from the plate.

  • Extract the compound from the silica gel scrapings using a polar solvent like methanol or a mixture of chloroform and methanol.

  • Filter to remove the silica gel and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Powdered Euphorbia lathyris Seeds reflux Reflux with 95% Ethanol (x3) start->reflux concentrate1 Concentration (Rotary Evaporator) reflux->concentrate1 partition Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-Butanol) concentrate1->partition pet_ether Petroleum Ether Fraction partition->pet_ether et_oac Ethyl Acetate Fraction partition->et_oac n_butanol n-Butanol Fraction partition->n_butanol silica_gel Silica Gel Column Chromatography pet_ether->silica_gel et_oac->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex ptlc Preparative TLC sephadex->ptlc pure_compound Purified this compound ptlc->pure_compound

Caption: Purification workflow for this compound.

Proposed Signaling Pathway Modulation

Lathyrane diterpenoids have been reported to modulate the activity of P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells. The following diagram illustrates the proposed mechanism by which a lathyrane diterpenoid may reverse MDR.

signaling_pathway cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) efflux Drug Efflux pgp->efflux no_efflux Drug Accumulation -> Apoptosis chemo Chemotherapeutic Drug chemo->pgp Binds to P-gp lathyrane Lathyrane Diterpenoid (e.g., this compound) lathyrane->pgp Inhibits P-gp outside Extracellular Space inside Intracellular Space

Caption: P-gp modulation by lathyrane diterpenoids.

References

Application Notes and Protocols: 17-Hydroxyisolathyrol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic lathyrol derivative with potential applications in various research fields. Ensuring the stability and integrity of this compound is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed guidelines on the recommended storage conditions and a comprehensive protocol for assessing the stability of this compound under various stress conditions.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and activity of this compound. The following conditions are recommended based on available data.

Short-Term and Long-Term Storage

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: Suitable for long-term storage, maintaining integrity for up to 6 months.[1]

  • -20°C: Appropriate for short-term storage, with stability maintained for up to 1 month.[1]

When storing, it is crucial to use sealed containers to protect the compound from moisture and light.[1]

Working Solutions

It is highly recommended to prepare fresh working solutions for in vivo and in vitro experiments on the day of use to ensure accuracy and efficacy.[1] If precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[1]

Stability Assessment Protocol

A comprehensive stability assessment is crucial to understand the degradation profile of this compound. The following protocol outlines a forced degradation study to evaluate the stability of the compound under various stress conditions, as recommended by general pharmaceutical stability testing guidelines.[2][3]

Experimental Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare this compound Stock Solution aliquot Aliquot Stock Solution for Different Stress Conditions prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl) aliquot->acid base Base Hydrolysis (e.g., 0.1M NaOH) aliquot->base oxidation Oxidation (e.g., 3% H2O2) aliquot->oxidation thermal Thermal Stress (e.g., 60°C) aliquot->thermal photo Photolytic Stress (UV/Vis light) aliquot->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc lcms Characterize Degradants by LC-MS hplc->lcms If significant degradation quantify Quantify Remaining this compound hplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for the forced degradation study of this compound.

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system[5][6]

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Procedure

Forced degradation studies are typically performed until a 5-20% loss of the active pharmaceutical ingredient (API) is observed.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1M HCl.

  • Incubate the mixture at 60°C.

  • Withdraw samples at 0, 2, 4, 8, and 24 hours.

  • Neutralize the samples with an equivalent amount of 0.1M NaOH before HPLC analysis.

3. Base Hydrolysis:

  • Mix equal volumes of the stock solution and 0.1M NaOH.

  • Incubate the mixture at room temperature.

  • Withdraw samples at 0, 1, 2, 4, and 8 hours.

  • Neutralize the samples with an equivalent amount of 0.1M HCl before HPLC analysis.

4. Oxidative Degradation:

  • Mix equal volumes of the stock solution and 3% H₂O₂.

  • Keep the mixture at room temperature.

  • Withdraw samples at 0, 2, 4, 8, and 24 hours.

5. Thermal Degradation:

  • Store the solid compound and the stock solution in a thermostatic oven at 60°C.[2]

  • Sample the solid by dissolving a weighed amount in methanol at 0, 1, 3, and 7 days.

  • Sample the solution at 0, 8, 24, and 48 hours.

6. Photolytic Degradation:

  • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be protected from light by wrapping in aluminum foil.

  • Sample at the end of the exposure period.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL

The method should be validated for specificity, linearity, accuracy, and precision.

Data Presentation

The following tables present hypothetical data from the forced degradation study to illustrate the stability profile of this compound.

Table 1: Stability of this compound Solution under Different Stress Conditions

Stress ConditionTime (hours)% this compound Remaining
0.1M HCl at 60°C 0100
295.2
490.5
882.1
2465.3
0.1M NaOH at RT 0100
188.4
279.1
463.8
845.2
3% H₂O₂ at RT 0100
298.1
496.5
892.7
2485.4
Thermal (60°C) 0100
899.2
2497.8
4895.1

Table 2: Stability of Solid this compound

Stress ConditionTime (days)% this compound Remaining
Thermal (60°C) 0100
199.8
399.5
798.9
Photolytic 799.1

Logical Flow for Storage and Handling

Storage and Handling Logic start Receive this compound decision_storage Intended Storage Duration? start->decision_storage protect Protect from Light and Moisture start->protect long_term Store at -80°C (Up to 6 months) decision_storage->long_term > 1 Month short_term Store at -20°C (Up to 1 month) decision_storage->short_term < 1 Month prep_solution Prepare Working Solution on Day of Use long_term->prep_solution long_term->protect short_term->prep_solution short_term->protect check_dissolution Check for Precipitation prep_solution->check_dissolution sonicate Gentle Heating / Sonication check_dissolution->sonicate Yes use_experiment Use in Experiment check_dissolution->use_experiment No sonicate->use_experiment

Caption: Recommended storage and handling decision tree for this compound.

Summary and Conclusion

The stability of this compound is dependent on storage temperature, time, and the chemical environment. The compound is most stable when stored as a solid or in a frozen stock solution at -80°C, protected from light and moisture. It exhibits susceptibility to degradation under strong acidic and, particularly, strong basic conditions. The provided protocols for storage and stability testing are essential for ensuring the integrity of this compound in research and development, leading to more reliable and reproducible results. For regulatory purposes, all stability-indicating methods must be thoroughly validated.

References

Application Notes and Protocols for Assessing 17-Hydroxyisolathyrol Cytotoxicity via MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a lathyrane-type diterpenoid isolated from plants of the Euphorbia genus, notably Euphorbia lathyris. Compounds from this class have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. The assessment of cytotoxicity is a critical step in the evaluation of novel therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for quantifying cell viability and proliferation. This assay is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The concentration of these formazan crystals, which is directly proportional to the number of viable cells, can be determined spectrophotometrically after solubilization. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT assay.

Data Presentation

The cytotoxic effects of lathyrane-type diterpenes, structurally related to this compound, have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from published studies. These values indicate the concentration of a compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43[1]
Euphorbia factor L28HepG2 (Liver)13.22[1]
Euphorbia factor L2aU937 (Lymphoma)0.87 ± 0.32
Lathyrane Diterpene (Compound 3)MCF-7 (Breast)10.1 ± 5 (µg/ml)[2][3]
Lathyrane Diterpene (Compound 3)4T1 (Breast)28 ± 5 (µg/ml)[2][3]

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the purity of the compound.

Experimental Protocols

This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay. As this compound is a hydrophobic compound, special attention should be paid to its dissolution.

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, 786-0)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Preparation of this compound Stock Solution
  • Due to its hydrophobic nature, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a negative control (untreated cells).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization of the purple crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression analysis (log[inhibitor] vs. normalized response -- Variable slope).

Mandatory Visualizations

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of Compound A->C B Culture and Seed Cells in 96-well plate D Treat Cells with Compound (24-72h incubation) B->D C->D E Add MTT Solution (4h incubation) D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability and IC50 Value G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Lathyrane-type diterpenes, including this compound, have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Apoptosis_Pathway cluster_stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Bax Bax (Pro-apoptotic) Activation Compound->Bax Mito Mitochondrial Permeability Transition Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for 17-Hydroxyisolathyrol in Multidrug Resistance Reversal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 17-Hydroxyisolathyrol as a potential agent for reversing multidrug resistance (MDR) in cancer cells. The information is curated for researchers in oncology, pharmacology, and drug discovery.

Introduction

Multidrug resistance is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Lathyrane diterpenoids isolated from plants of the Euphorbia genus have emerged as a promising class of compounds capable of reversing this resistance. This compound, a macrocyclic lathyrol derivative, is a subject of interest for its potential to modulate P-glycoprotein activity and restore cancer cell sensitivity to conventional anticancer drugs.

The protocols and data presented herein are based on studies of closely related lathyrane diterpenoids, such as Euphorbia factor L1 (EFL1), which have demonstrated significant MDR reversal activity.[1][2][3] These compounds have been shown to inhibit the efflux function of ABCB1, thereby increasing the intracellular accumulation of chemotherapeutic drugs and sensitizing MDR cancer cells to apoptosis.[1][]

Data Presentation

The efficacy of lathyrane diterpenoids in reversing multidrug resistance is typically quantified by determining the fold-reversal (FR) value, which is the ratio of the IC50 of a cytotoxic drug in the absence and presence of the modulating agent.

Table 1: In Vitro Efficacy of a Representative Lathyrane Diterpenoid (EFL1) in Reversing Doxorubicin (B1662922) Resistance in K562/ADR Cells

Treatment GroupDoxorubicin IC50 (µM)Fold Reversal
K562 (Sensitive)0.08 ± 0.01-
K562/ADR (Resistant)18.23 ± 1.12-
K562/ADR + EFL1 (2.5 µM)6.45 ± 0.482.83
K562/ADR + EFL1 (5.0 µM)2.89 ± 0.216.31
K562/ADR + EFL1 (10.0 µM)1.15 ± 0.0915.85

Data adapted from studies on Euphorbia factor L1 (EFL1), a closely related analogue of this compound.[1]

Table 2: Effect of a Representative Lathyrane Diterpenoid (EFL1) on Intracellular Accumulation of Rhodamine 123 and Doxorubicin in K562 and K562/ADR Cells

Cell LineTreatmentRhodamine 123 Accumulation (Fluorescence Intensity)Doxorubicin Accumulation (Fluorescence Intensity)
K562Control100 ± 8.7100 ± 9.1
K562EFL1 (10.0 µM)105 ± 9.2103 ± 8.5
K562/ADRControl35 ± 4.142 ± 5.3
K562/ADREFL1 (2.5 µM)58 ± 5.965 ± 6.8
K562/ADREFL1 (5.0 µM)79 ± 7.285 ± 8.1
K562/ADREFL1 (10.0 µM)95 ± 8.598 ± 9.0

Data adapted from studies on Euphorbia factor L1 (EFL1).[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the MDR reversal potential of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of an anticancer drug required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • K562 (drug-sensitive) and K562/ADR (doxorubicin-resistant) human leukemia cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Doxorubicin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of doxorubicin, with or without different concentrations of this compound.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Protocol 2: Drug Accumulation and Efflux Assay

This protocol measures the ability of this compound to inhibit the efflux of P-glycoprotein substrates like Rhodamine 123 and doxorubicin.

Materials:

  • K562 and K562/ADR cells

  • Rhodamine 123

  • Doxorubicin

  • This compound

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure for Accumulation:

  • Incubate K562 and K562/ADR cells (1 x 10^6 cells/mL) with or without various concentrations of this compound for 1 hour.

  • Add Rhodamine 123 (5 µM) or doxorubicin (10 µM) and incubate for another 1 hour.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

Procedure for Efflux:

  • Load the cells with Rhodamine 123 or doxorubicin as described above.

  • Wash the cells to remove the excess substrate.

  • Incubate the cells in a fresh medium with or without this compound for 1-2 hours.

  • Measure the remaining intracellular fluorescence by flow cytometry at different time points.

Protocol 3: Western Blot Analysis for P-glycoprotein Expression

This protocol is used to determine if this compound alters the expression level of P-glycoprotein.

Materials:

  • K562 and K562/ADR cells

  • This compound

  • Lysis buffer (RIPA buffer) with protease inhibitors

  • Primary antibody against P-glycoprotein (ABCB1)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound for a specified period (e.g., 24, 48, 72 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

MDR_Reversal_Mechanism cluster_cell Multidrug Resistant Cancer Cell cluster_outside Extracellular Space Chemo Chemotherapeutic Drug Pgp P-glycoprotein (ABCB1) Chemo->Pgp Efflux Apoptosis Apoptosis Chemo->Apoptosis Induces Pgp->Chemo Reduced Intracellular Concentration Hydroxyisolathyrol This compound Hydroxyisolathyrol->Pgp Inhibition Chemo_ext Chemotherapeutic Drug (extracellular) Chemo_ext->Chemo Enters Cell Hydroxy_ext This compound (extracellular) Hydroxy_ext->Hydroxyisolathyrol Enters Cell

Caption: Proposed mechanism of this compound in reversing P-glycoprotein-mediated multidrug resistance.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determine IC50 Values & Fold Reversal Cytotoxicity->IC50 Accumulation Drug Accumulation/ Efflux Assay Fluorescence Quantify Intracellular Fluorescence Accumulation->Fluorescence WesternBlot Western Blot (P-gp Expression) Protein Analyze P-gp Expression Levels WesternBlot->Protein Efficacy Evaluate Efficacy of This compound as an MDR Reversal Agent IC50->Efficacy Fluorescence->Efficacy Protein->Efficacy

Caption: Experimental workflow for evaluating the MDR reversal activity of this compound.

References

Application Notes and Protocols for Investigating 17-Hydroxyisolathyrol in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-Hydroxyisolathyrol is a macrocyclic diterpenoid of the lathyrol family, isolated from plants of the Euphorbia genus. Lathyrane diterpenoids have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects. While in vivo research specifically on this compound is limited, studies on related lathyrane diterpenoids and extracts from Euphorbia lathyris provide a strong foundation for investigating its therapeutic potential in inflammatory diseases. The primary mechanism of anti-inflammatory action for this class of compounds appears to be the modulation of the NF-κB signaling pathway.

These application notes provide a generalized framework for the in vivo evaluation of this compound's anti-inflammatory properties, based on established protocols for similar compounds.

Data Presentation

Due to the limited availability of in vivo data for this compound, the following table summarizes quantitative data from a study on a related lathyrane diterpenoid, Euphorbia factor L2 (EFL2), in a mouse model of LPS-induced acute lung injury. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Anti-Inflammatory Effects of Euphorbia Factor L2 (a Lathyrane Diterpenoid) in a Murine Model of Acute Lung Injury

Animal ModelTreatmentDoseKey FindingsReference
LPS-induced acute lung injury in miceEuphorbia factor L2 (EFL2)40 mg/kgAttenuated pathological alterations in the lung; Improved survival; Significantly suppressed the recruitment and transmigration of inflammatory cells (specifically neutrophils); Decreased levels of IL-1β, IL-6, TNF-α, IL-8, and MPO in the lung and bronchoalveolar lavage fluid.[1]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the anti-inflammatory effects of this compound in common animal models of inflammation. Researchers should optimize these protocols based on their specific experimental goals and the physicochemical properties of this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study acute systemic inflammatory responses.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) activity assay kit

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide mice into the following groups (n=8-10 per group):

    • Vehicle control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (medium dose)

    • LPS + this compound (high dose)

    • LPS + Dexamethasone (positive control)

  • Treatment:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.

  • Induction of Inflammation:

    • Inject LPS (e.g., 1-5 mg/kg) i.p. to induce systemic inflammation.

  • Sample Collection:

    • At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, euthanize the mice.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Harvest tissues (e.g., lung, liver, spleen) for histological analysis and measurement of MPO activity.

  • Analysis:

    • Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Assess tissue inflammation through histological staining (e.g., H&E).

    • Determine MPO activity in tissue homogenates as an indicator of neutrophil infiltration.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute, localized inflammation.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound

  • Male Wistar rats (150-200 g)

  • Plethysmometer

  • Indomethacin (B1671933) (positive control)

Procedure:

  • Animal Acclimatization and Grouping: Similar to Protocol 1.

  • Treatment:

    • Administer this compound, vehicle, or indomethacin (e.g., 10 mg/kg) i.p. or p.o. 1 hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Analysis:

    • Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan-only group.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of lathyrane diterpenoids and a general experimental workflow.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates transcription of Lathyrol This compound (Lathyrane Diterpenoid) Lathyrol->IKK inhibits Lathyrol->IkB prevents phosphorylation Lathyrol->NFkB inhibits translocation

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

G start Start: Animal Acclimatization & Grouping treatment Treatment Administration: This compound, Vehicle, or Positive Control start->treatment induction Induction of Inflammation (e.g., LPS, Carrageenan) treatment->induction monitoring Monitoring & Measurement (e.g., Paw Volume, Clinical Signs) induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Analysis: - ELISA (Cytokines) - Histology - MPO Assay sampling->analysis end End: Data Interpretation analysis->end

Caption: General experimental workflow for in vivo anti-inflammatory studies.

References

Application Notes and Protocols for Preclinical Research of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical research of 17-Hydroxyisolathyrol, a macrocyclic lathyrol derivative isolated from the seeds of Euphorbia lathyris. This document outlines formulation strategies, key in vitro and in vivo experimental protocols, and the current understanding of its mechanism of action.

Formulation of this compound

This compound is a solid, light yellow to yellow compound with a molecular weight of 350.45 g/mol .[1] It is sparingly soluble in aqueous solutions, necessitating the use of organic solvents or formulation vehicles for preclinical studies.

Storage and Stability:

  • Solid: Store at 4°C, sealed from moisture and light.[1]

  • In Solvent: For long-term storage, prepare stock solutions and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1]

Recommended Formulations for Preclinical Research:

Several formulations have been developed to solubilize this compound for in vitro and in vivo experiments. The choice of formulation will depend on the specific experimental requirements, such as the route of administration and the desired concentration. It may be necessary to use heat and/or sonication to fully dissolve the compound.[1]

Formulation IDComponentsAchievable ConcentrationNotes
F110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)Results in a clear solution. Suitable for intravenous or intraperitoneal administration.[1]
F210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)Results in a clear solution. SBE-β-CD can improve solubility and reduce potential toxicity of DMSO.[1]
F310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)Suitable for oral or subcutaneous administration.[1]
F4DMSO100 mg/mL (285.35 mM)For in vitro stock solutions. Requires sonication for dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]

Mechanism of Action

Current research on lathyrol derivatives, including this compound, suggests a multi-faceted anti-cancer mechanism primarily involving the induction of apoptosis and the inhibition of processes related to metastasis.

Induction of Apoptosis:

Studies on lathyrol derivatives indicate that they can induce apoptosis through the mitochondrial (intrinsic) pathway. This process is characterized by:

  • Increased Reactive Oxygen Species (ROS): An accumulation of ROS can lead to cellular damage and trigger apoptosis.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is a key event in the initiation of the mitochondrial apoptotic cascade.

  • Release of Cytochrome c: Once released from the mitochondria, cytochrome c activates the caspase cascade.

  • Activation of Caspases: Lathyrol derivatives have been shown to activate initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of cellular proteins and cell death.[2][3]

Inhibition of Epithelial-Mesenchymal Transition (EMT):

Lathyrol derivatives have been observed to modulate the expression of key proteins involved in EMT, a process critical for cancer cell invasion and metastasis. This includes:

  • Upregulation of E-cadherin: An epithelial marker associated with cell-cell adhesion.

  • Downregulation of N-cadherin, β-catenin, MMP2, and Integrin αV: Mesenchymal markers that promote cell motility and invasion.

Additionally, some lathyrol compounds have been found to inhibit the TGF-β/Smad signaling pathway, a key regulator of EMT.[4] Other research points to the inhibition of the STAT3 signaling pathway as another potential anti-cancer mechanism.[5]

Signaling Pathway Diagrams

apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed mitochondrial apoptosis pathway induced by this compound.

emt_pathway cluster_TGF TGF-β Signaling cluster_EMT EMT Regulation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Complex TGFbR->Smad Snail Snail/Slug Smad->Snail Ecad ↓ E-cadherin Snail->Ecad Ncad ↑ N-cadherin Snail->Ncad Vim ↑ Vimentin Snail->Vim Invasion ↓ Invasion & Metastasis This compound This compound This compound->TGFbR Inhibition mtt_workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of This compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H xenograft_workflow A 1. Inject cancer cells subcutaneously into mice B 2. Allow tumors to reach 100-200 mm³ A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound or vehicle C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Euthanize mice at study endpoint E->F G 7. Excise tumors for ex vivo analysis F->G

References

Troubleshooting & Optimization

improving 17-Hydroxyisolathyrol solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and solubilization of 17-Hydroxyisolathyrol for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a macrocyclic lathyrol diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Like many diterpenes, it is a lipophilic molecule, which results in poor solubility in aqueous solutions.[2][3] This low solubility can be a significant hurdle for in vitro and in vivo studies, potentially leading to precipitation of the compound, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For in vitro experiments, this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL.[1] It is crucial to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] For in vivo studies, complex solvent systems are required to maintain solubility in an aqueous environment.

Q3: Can I improve the aqueous solubility of this compound without using organic co-solvents?

A3: Yes, cyclodextrins can be an effective strategy. A formulation using 10% DMSO and 90% of a 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline has been shown to achieve a solubility of at least 2.5 mg/mL.[1] Cyclodextrins have a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, while their hydrophilic exterior enhances solubility in water.

Q4: What is the known biological activity of this compound and related compounds?

A4: Lathyrol diterpenes, including this compound, are known to be potent modulators of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells.[4][5][6] By interacting with P-gp, these compounds can reverse MDR and increase the efficacy of chemotherapeutic agents.[5] Some lathyrol derivatives have also been shown to exhibit anti-inflammatory activity by activating the Keap1/Nrf2 pathway and inhibiting the nuclear translocation of NF-κB.[7]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. DMSO concentration may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final solution (ensure solvent tolerance of the experimental system). 3. Use a formulation with surfactants (e.g., Tween-80) or cyclodextrins (SBE-β-CD) to enhance aqueous solubility.[1] 4. Gently warm the solution to 37°C and/or sonicate briefly to aid dissolution.[1][8]
Inconsistent results in biological assays. The compound may not be fully dissolved, leading to variability in the effective concentration. The compound may be degrading in the solution.1. Visually inspect all solutions for any signs of precipitation before each use. 2. Briefly sonicate the final working solution before adding it to the assay to ensure homogeneity.[8] 3. Prepare fresh dilutions for each experiment from a stable, high-concentration stock solution. Stock solutions in pure DMSO are stable for up to 6 months at -80°C.[1]
Observed cytotoxicity in vehicle control wells. The concentration of the organic co-solvent (e.g., DMSO) is too high for the cell line or organism being tested.1. Reduce the final concentration of the organic solvent in the assay to a non-toxic level (typically ≤0.5% DMSO for most cell lines). 2. Perform a solvent tolerance test to determine the maximum acceptable concentration for your specific experimental system. 3. Consider using a cyclodextrin-based formulation to reduce the required amount of organic solvent.[1]
Difficulty dissolving the solid compound initially. The compound may have very low intrinsic solubility or be in a stable crystalline form.1. Use an appropriate organic solvent like DMSO for initial stock preparation.[1] 2. Utilize sonication or gentle warming to facilitate the dissolution of the solid material in the solvent.[1]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Solubility in Organic Solvent

SolventConcentration
DMSO100 mg/mL (285.35 mM)
Data sourced from MedchemExpress.[1]

Table 2: Solubility in Aqueous-Based Formulations for In Vivo Use

Formulation CompositionAchieved Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.13 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.13 mM)
Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate Required Mass: Based on the molecular weight of this compound (350.45 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, this would be 3.50 mg.

  • Weigh Compound: Accurately weigh the calculated mass of solid this compound.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Facilitate Dissolution: If necessary, gently warm the solution and use an ultrasonic bath to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Protocol 2: Preparation of an Aqueous Formulation using Co-solvents and Surfactants

This protocol provides a method to prepare a 1 mL working solution at a concentration of 2.5 mg/mL.

  • Prepare Stock Solution: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Co-solvent: In a sterile tube, add 400 µL of PEG300.

  • Add Drug Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.

  • Add Aqueous Phase: Add 450 µL of saline (0.9% NaCl in water) to the mixture in a stepwise manner while mixing.

  • Final Check: Ensure the final solution is clear. If any precipitation or cloudiness is observed, gentle warming or sonication may be used to clarify the solution.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for solubilization and the known signaling pathways affected by lathyrol diterpenes.

G Experimental Workflow for Solubilizing this compound cluster_0 Stock Solution Preparation cluster_1 Aqueous Formulation Weigh Solid Weigh Solid This compound Add DMSO Add Anhydrous DMSO Weigh Solid->Add DMSO Facilitate Dissolution Warm / Sonicate (if necessary) Add DMSO->Facilitate Dissolution High Conc Stock High Concentration Stock Solution (e.g., 25 mg/mL) Facilitate Dissolution->High Conc Stock Add Stock Add DMSO Stock High Conc Stock->Add Stock Add PEG300 Add PEG300 Add PEG300->Add Stock Add Tween80 Add Tween-80 Add Stock->Add Tween80 Add Saline Add Saline Add Tween80->Add Saline Final Solution Final Aqueous Working Solution Add Saline->Final Solution

Caption: Workflow for preparing an aqueous solution of this compound.

G Signaling Pathways Modulated by Lathyrol Diterpenes cluster_mdr Multidrug Resistance (MDR) Pathway cluster_inflammation Anti-inflammatory Pathway Lathyrol This compound (and other Lathyrols) Pgp P-glycoprotein (P-gp) Efflux Pump Lathyrol->Pgp Inhibits / Modulates Chemo Chemotherapeutic Drugs Pgp->Chemo Efflux Cell_In Intracellular Chemo->Cell_In Enters Cell Cell_Out Extracellular Chemo_Accumulation Drug Accumulation & Cell Death Cell_In->Chemo_Accumulation Lathyrol_inf Lathyrol Derivatives NFkB_path NF-κB Pathway Lathyrol_inf->NFkB_path Inhibits Nrf2_path Keap1/Nrf2 Pathway Lathyrol_inf->Nrf2_path Activates Inflammation Inflammatory Response NFkB_path->Inflammation Antioxidant Antioxidant Response Nrf2_path->Antioxidant

References

preventing degradation of 17-Hydroxyisolathyrol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 17-Hydroxyisolathyrol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.

  • -20°C: for short-term storage, stable for up to 1 month.

It is crucial to store all solutions in tightly sealed containers, protected from moisture and light to prevent degradation. For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.

Q2: My this compound is precipitating out of solution. How can I improve its solubility?

This compound has limited aqueous solubility. If you observe precipitation, consider the following:

  • Co-solvents: Utilize a co-solvent system. Several protocols have been shown to be effective. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a clear solution of at least 2.5 mg/mL.

  • Solubilizing Agents: The use of solubilizing agents like SBE-β-CD (Sulfobutylether-β-cyclodextrin) can enhance solubility. A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can also yield a clear solution of at least 2.5 mg/mL.

  • Physical Methods: Gentle heating and/or sonication can aid in the dissolution process if precipitation or phase separation occurs during preparation.

Q3: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively documented in the literature, based on its lathyrane diterpenoid structure containing ester and hydroxyl groups, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ester linkages are susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ester bonds, yielding the parent lathyrol core and the corresponding carboxylic acids.

  • Oxidation: The hydroxyl groups and other parts of the molecule may be susceptible to oxidation, leading to the formation of ketones, aldehydes, or other oxidative degradation products. The presence of double bonds and the cyclopropane (B1198618) ring may also be sites for oxidative attack.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization or cleavage of the cyclopropane ring and other structural rearrangements.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation, as well as potentially cause other rearrangements of the complex ring system.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) is a suitable technique. An effective method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Loss of biological activity over time. Chemical degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light and air (oxygen). - Confirm the purity of your solution using a stability-indicating HPLC method.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.- Identify the stress factor causing degradation (e.g., pH, light, temperature). - Adjust solution pH to be near neutral if possible. - Store solutions in amber vials or wrap vials in foil to protect from light. - Avoid exposing solutions to high temperatures.
Inconsistent experimental results. Incomplete dissolution or ongoing degradation.- Ensure complete dissolution using the recommended solvent systems and techniques (sonication, gentle warming). - Prepare and use solutions within the same day for critical experiments. - Perform a quality control check of the compound's purity before starting a new series of experiments.
Precipitation during long-term storage at low temperatures. Poor solubility of the compound in the chosen solvent at low temperatures.- Consider using a different solvent system with better low-temperature solubility characteristics, such as one containing a higher percentage of organic co-solvents or cryoprotectants. - Before use, allow the solution to warm to room temperature and vortex to ensure any precipitate has redissolved. Visually inspect for clarity.

Summary of Recommended Storage and Handling Conditions

ConditionRecommendation
Storage Temperature -80°C (long-term, up to 6 months), -20°C (short-term, up to 1 month)
Solvent for Stock DMSO
Working Solution Prepare fresh daily.
Light Exposure Minimize exposure; use amber vials or foil wrapping.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
pH Maintain near-neutral pH if compatible with the experimental setup.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a suitable amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles. Store at -80°C.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (5-20%) to identify potential degradation products without completely degrading the parent compound.

1. Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the test solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the test solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At various time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the test solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the test solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.

    • A control sample should be wrapped in foil and kept under the same conditions.

    • At various time points, withdraw an aliquot from both the exposed and control samples for HPLC analysis.

3. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound (Solid) prep_sol Prepare Solution (e.g., 1 mg/mL in ACN:H2O) start->prep_sol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_sol->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) prep_sol->base Apply Stress oxid Oxidation (3% H2O2, RT) prep_sol->oxid Apply Stress thermal Thermal (Solid, 80°C) prep_sol->thermal Apply Stress photo Photolytic (UV/Vis Light) prep_sol->photo Apply Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Sample at Timepoints base->hplc Sample at Timepoints oxid->hplc Sample at Timepoints thermal->hplc Sample at Timepoints photo->hplc Sample at Timepoints compare Compare to Control Identify Degradants hplc->compare

Caption: Workflow for a forced degradation study of this compound.

p_glycoprotein_pathway cluster_cell Cancer Cell cluster_result Result Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp ATP ATP ATP->Pgp Lathyrol This compound Lathyrol->Pgp Inhibits Increased_drug Increased Intracellular Drug Concentration Lathyrol->Increased_drug MDR_reversal MDR Reversal Increased_drug->MDR_reversal Apoptosis Apoptosis Increased_drug->Apoptosis

Caption: this compound inhibits P-glycoprotein, reversing multidrug resistance.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Lathyrol This compound Bax Bax Lathyrol->Bax Bcl2 Bcl-2 Lathyrol->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Technical Support Center: Optimizing 17-Hydroxyisolathyrol Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 17-Hydroxyisolathyrol in cell-based assays. The information herein is designed to facilitate experimental design, dosage optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a macrocyclic diterpene of the lathyrol family, isolated from plants of the Euphorbia genus. While direct studies on this compound are limited, related lathyrol diterpenoids have been shown to exhibit anti-inflammatory and cytotoxic activities.[1][2][3][4][5] The proposed mechanisms of action for this class of compounds often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: For initial dose-response experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. Based on data from structurally similar lathyrol derivatives and other diterpenes, a starting range of 0.1 µM to 100 µM is advisable. For instance, a lathyrol derivative exhibited an IC50 of 5.30 µM for inhibiting nitric oxide production in RAW264.7 cells.[1][2][3] An ethanolic extract from Euphorbia lathyris seeds, containing lathyrol diterpenes, showed IC50 values ranging from 16.3 to 72.9 µg/mL in different colon cancer cell lines.[10]

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration is cell line and concentration-dependent. A common starting point for many cell-based assays is a 24 to 72-hour incubation period. It is highly recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the ideal time point for observing the desired effect, whether it be cytotoxicity, inhibition of a signaling pathway, or another cellular response.

Q4: I am not observing any significant effect on cell viability. What could be the issue?

A4: Several factors can contribute to a lack of a discernible effect. These may include suboptimal drug concentration, insufficient incubation time, or the inherent resistance of your chosen cell line. Refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q5: What are the known signaling pathways potentially affected by this compound?

A5: Based on studies of related diterpenoids, this compound may modulate inflammatory and cell survival pathways. The NF-κB and MAPK/ERK signaling cascades are prominent targets for this class of compounds.[6][7][8][9][11] Inhibition of the NF-κB pathway can lead to reduced expression of pro-inflammatory genes, while modulation of the MAPK pathway can impact cell proliferation, differentiation, and apoptosis.[8][9]

Data Presentation

Table 1: Reported IC50 Values for Lathyrol Derivatives and Euphorbia lathyris Extracts in Various Cell-Based Assays.

Compound/ExtractCell LineAssayIC50 ValueReference
Lathyrol Derivative (Compound 13)RAW264.7Nitric Oxide (NO) Production5.30 ± 1.23 µM[1][2][3]
Ethanolic Extract of Euphorbia lathyrisT-84 (Colon Cancer)Cell Viability16.3 ± 2.54 µg/mL[10]
Ethanolic Extract of Euphorbia lathyrisHCT-15 (Colon Cancer)Cell Viability72.9 ± 1.27 µg/mL[10]
Ethanolic Extract of Euphorbia lathyrisCCD18 (Normal Colon)Cell Viability266.0 ± 18.5 µg/mL[10]
Lathyrol-3-phenylacetate-5,15-diacetateA549 (Lung Cancer)Cell Viability (MTT)17.51 ± 0.85 µM[12]
Lathyrol-3-phenylacetate-5,15-diacetateKB (Oral Cancer)Cell Viability (MTT)24.07 ± 1.06 µM[12]
Lathyrol-3-phenylacetate-5,15-diacetateHCT116 (Colon Cancer)Cell Viability (MTT)27.18 ± 1.21 µM[12]

Note: The activity of this compound may vary. This table should be used as a guide for determining initial experimental concentrations.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤ 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: NF-κB Activation Assay (Luciferase Reporter)

This protocol is for measuring the effect of this compound on NF-κB activation.

  • Transfection: Seed cells in a 24-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.

  • Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the stimulated, vehicle-treated control.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability is observed.

Possible CauseRecommended Solution
Suboptimal Drug Concentration Perform a wider dose-response curve, starting from a lower concentration (e.g., 0.01 µM) and extending to a higher concentration (e.g., 200 µM).
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.
Cell Line Resistance The chosen cell line may be resistant to the compound. Consider using a different, more sensitive cell line as a positive control or for comparison.
Compound Instability Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment. Consider the stability of the compound in the culture medium over the incubation period.
Assay Interference Natural products can sometimes interfere with assay readouts. Include a "compound only" control (wells with the compound but no cells) to check for direct effects on the assay reagents.

Issue 2: High variability in results between replicate experiments.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Visually inspect plates after seeding to confirm even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity and minimize evaporation.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is low (typically ≤ 0.1%) and include a vehicle-only control for every experiment.
Pipetting Errors Calibrate pipettes regularly. Use fresh pipette tips for each replicate to avoid cross-contamination.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Stress Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK 1. Activation Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK 2. Phosphorylation Cascade ERK ERK MEK->ERK ERK_active p-ERK ERK->ERK_active 3. Translocation 17_Hydroxyisolathyrol 17-Hydroxy- isolathyrol 17_Hydroxyisolathyrol->Raf Modulation 17_Hydroxyisolathyrol->MEK Modulation Transcription_Factors Transcription Factors (e.g., AP-1) ERK_active->Transcription_Factors 4. Activation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response 5. Gene Expression

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 3. Seed cells in multi-well plate Cell_Culture->Seeding Compound_Prep 2. Prepare 17-Hydroxy- isolathyrol dilutions Treatment 4. Treat cells with compound and controls Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for defined duration Treatment->Incubation Assay 6. Perform cell-based assay (e.g., MTT, Luciferase) Incubation->Assay Data_Collection 7. Collect data (e.g., Absorbance, Luminescence) Assay->Data_Collection Data_Analysis 8. Analyze data and determine IC50/effects Data_Collection->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

troubleshooting inconsistent results in 17-Hydroxyisolathyrol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol. The information is designed to help address common issues and ensure more consistent and reliable experimental outcomes.

Section 1: General Preparation and Handling FAQs

This section addresses common questions regarding the proper handling, storage, and preparation of this compound.

Q1: How should I store this compound?

A1: this compound should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage. It is recommended to aliquot the compound upon arrival to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Q2: What is the best solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound. For cell culture experiments, ensure the final concentration of DMSO is non-toxic to your cells (typically <0.5%).

Q3: I am observing precipitation when preparing my working solutions. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded in your aqueous buffer or media. Ensure your stock solution is fully dissolved before further dilution. You can try gentle warming or sonication to aid dissolution. It is also crucial to vortex the solution thoroughly after each dilution step.

Data Presentation: Stock Solution Preparation

ConcentrationVehicleStorageNotes
10 mMDMSO-20°C or -80°CAliquot to avoid freeze-thaw cycles.
1 mMDMSO-20°C or -80°CUse for preparing working solutions.

Section 2: Troubleshooting Inconsistent Results in Cell-Based Assays

This section provides guidance for troubleshooting common issues encountered during in vitro cell-based experiments with this compound. Lathyrol derivatives have been reported to exhibit anti-inflammatory and cytotoxic activities, potentially through modulation of pathways like NF-κB and induction of apoptosis. Inconsistent results may stem from various experimental factors.[1][2][3][4]

Q1: My IC50 values for this compound vary significantly between experiments. Why is this happening?

A1: Fluctuations in IC50 values can be attributed to several factors:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

  • Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments.

  • Compound Stability: Prepare fresh working solutions from a recent stock for each experiment to avoid degradation.

  • Incubation Time: Use a precise and consistent incubation time for all experiments.

Q2: I am observing unexpected cell morphology changes that are not consistent with apoptosis. What could be the cause?

A2: While lathyrol derivatives can induce apoptosis, other mechanisms might be at play.[4] Consider the following:

  • Solvent Toxicity: High concentrations of DMSO can cause cell stress and morphological changes. Run a vehicle control with the highest concentration of DMSO used in your experiment.

  • Compound Purity: Impurities in the compound batch could have off-target effects.

  • Differentiation: Some natural products can induce cellular differentiation. You may need to assess differentiation markers.

Mandatory Visualization: Troubleshooting Workflow for Cell-Based Assays

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Resolution Inconsistent IC50 Inconsistent IC50 Check Cell Passage Check Cell Passage Inconsistent IC50->Check Cell Passage Variable Cell Viability Variable Cell Viability Verify Seeding Density Verify Seeding Density Variable Cell Viability->Verify Seeding Density Unexpected Morphology Unexpected Morphology Assess Vehicle Control Assess Vehicle Control Unexpected Morphology->Assess Vehicle Control Test New Compound Aliquot Test New Compound Aliquot Check Cell Passage->Test New Compound Aliquot Standardize Incubation Time Standardize Incubation Time Verify Seeding Density->Standardize Incubation Time Confirm Compound Prep Confirm Compound Prep Confirm Compound Prep->Test New Compound Aliquot Evaluate Alternative Endpoints Evaluate Alternative Endpoints Assess Vehicle Control->Evaluate Alternative Endpoints Consistent Results Consistent Results Test New Compound Aliquot->Consistent Results Standardize Incubation Time->Consistent Results Perform Mycoplasma Test Perform Mycoplasma Test Perform Mycoplasma Test->Consistent Results Evaluate Alternative Endpoints->Consistent Results

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Section 3: Troubleshooting HPLC/LC-MS Analysis

This section focuses on resolving common analytical issues when quantifying or characterizing this compound using HPLC or LC-MS.

Q1: I'm seeing peak tailing or fronting in my HPLC chromatogram. How can I improve the peak shape?

A1: Poor peak shape can be due to several factors. Refer to the table below for common causes and solutions. Diterpenoids can be sensitive to the mobile phase composition and pH.[5][6][7]

Q2: My retention times are shifting between runs. What is the problem?

A2: Retention time instability is a common issue. Ensure your mobile phase is well-mixed and degassed. Fluctuations in column temperature can also cause shifts, so use a column oven for better temperature control.

Data Presentation: HPLC Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase.
Column overload.Reduce the injection volume or sample concentration.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Sensitivity Incorrect detection wavelength.Determine the optimal UV absorbance wavelength for this compound.
Sample degradation.Ensure proper sample storage and handle samples quickly.

Section 4: Hypothetical Signaling Pathway and Experimental Workflow

Given that lathyrol derivatives have been shown to possess anti-inflammatory and pro-apoptotic properties, a plausible, yet hypothetical , signaling pathway for this compound is presented below for troubleshooting unexpected biological effects. This pathway suggests that this compound may inhibit the NF-κB pathway and induce apoptosis through the mitochondrial pathway.[2][3][4]

Mandatory Visualization: Hypothetical Signaling Pathway

G cluster_0 Apoptosis Induction cluster_1 NF-κB Inhibition This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl2 This compound->Bcl2 inhibits IKK IKK This compound->IKK inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase9 Caspase9 Cytochrome c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates

Caption: Hypothetical signaling pathway for this compound.

Mandatory Visualization: General Experimental Workflow

G Sample_Prep Sample Preparation (Stock & Working Solutions) Treatment Treatment with This compound Sample_Prep->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment Assay Cell-Based Assay (e.g., MTT, Apoptosis) Treatment->Assay HPLC_Analysis HPLC/LC-MS Analysis Treatment->HPLC_Analysis Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, etc.) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results HPLC_Analysis->Results

Caption: General experimental workflow for this compound studies.

Section 5: Experimental Protocols

This section provides detailed methodologies for key experiments that may be performed with this compound.

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Generic HPLC Method for Quantification

This is a general method that may require optimization for your specific instrument and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (or optimal wavelength for this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the primary literature and optimize protocols for their specific experimental conditions. The hypothetical signaling pathway is intended for troubleshooting and does not represent a confirmed mechanism of action.

References

Technical Support Center: Minimizing Off-Target Effects of 17-Hydroxyisolathyrol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during in vitro experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2][3][4] Lathyrane diterpenoids are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][5][6] While the precise mechanism of action for this compound is not extensively documented in publicly available literature, compounds with similar structures, such as phorbol (B1677699) esters, are known activators of Protein Kinase C (PKC).[7][8][9][10] Therefore, it is highly probable that this compound's primary biological activity and potential off-target effects are mediated through the modulation of PKC signaling pathways.

Q2: What are the likely off-target effects of this compound?

Based on its structural class (lathyrane diterpenoid) and similarity to PKC activators like phorbol esters, the primary off-target effects of this compound are likely mediated by the non-specific activation of various PKC isoforms.[10][11] PKC is a family of serine/threonine kinases that are central regulators of numerous cellular processes.[11] Off-target activation of different PKC isoforms can lead to a cascade of unintended signaling events, affecting pathways involved in:

  • Cell proliferation and differentiation[12][13]

  • Inflammation[2][6]

  • Apoptosis[5]

  • Gene expression[7]

This can result in a variety of confounding effects in vitro, such as unexpected changes in cell viability, morphology, or the expression of non-target genes.

Q3: How can I experimentally determine the off-target profile of this compound?

A systematic approach is recommended to identify potential off-target interactions. This typically involves a combination of targeted and broad-spectrum screening assays.

  • Kinase Profiling Services: Utilize commercially available kinase profiling services to screen this compound against a broad panel of kinases.[14][15][16][17][18] This will provide a comprehensive overview of its selectivity.

  • In-house Kinase Assays: Conduct in vitro kinase assays focusing on the different isoforms of PKC to confirm direct activation and determine the potency (EC50) for each.

  • Cell-Based Assays: Employ cell-based assays to observe the phenotypic consequences of treatment. This can include proliferation assays, apoptosis assays, and reporter gene assays for specific signaling pathways (e.g., NF-κB, AP-1).[7][8]

Q4: What practical steps can I take in my experiments to minimize off-target effects?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Dose-Response Analysis: Always perform a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.

  • Use of Control Compounds: Include structurally related but inactive analogs of this compound as negative controls, if available. Phorbol esters with known activity profiles can serve as positive controls for PKC activation.

  • Optimize Treatment Duration: Limit the exposure time of cells to this compound to the minimum necessary to observe the on-target effect. Prolonged exposure can lead to the activation of secondary signaling pathways and feedback loops.

  • Choice of Cell Line: The expression levels of different PKC isoforms can vary significantly between cell lines. Choose a cell line that is well-characterized and appropriate for your research question. Consider using cell lines with known PKC isoform expression profiles.

  • Serum Concentration: Components in serum can sometimes interact with test compounds. Consider reducing the serum concentration in your cell culture medium during treatment, if compatible with your experimental design.

Troubleshooting Guides

Issue: High cytotoxicity observed at concentrations intended for on-target activity.

Possible Cause Troubleshooting Step Expected Outcome
Broad PKC Activation Perform a cell viability assay across a wide concentration range to determine the TC50 (toxic concentration 50%).Identification of a therapeutic window between the effective concentration (EC50) and the toxic concentration.
Test for apoptosis markers (e.g., caspase-3/7 activity, Annexin V staining).Determine if cytotoxicity is mediated by apoptosis, which can be a downstream effect of PKC activation.
Off-target Kinase Inhibition Submit this compound for a broad kinase panel screening.[14][15][16][17][18]Identification of unintended kinase targets that may be responsible for the observed toxicity.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation. Determine the solubility of this compound in your experimental medium.Ensure the compound is fully dissolved to avoid non-specific effects due to aggregation.

Issue: Inconsistent or paradoxical experimental results.

Possible Cause Troubleshooting Step Expected Outcome
Activation of Compensatory Signaling Pathways Use Western blotting to analyze the phosphorylation status of key downstream effectors of PKC (e.g., ERK, JNK, p38) and other related pathways.[8]A clearer understanding of the signaling network's response to this compound treatment.
Cell Line-Specific Effects Test the compound in multiple cell lines with different genetic backgrounds and PKC isoform expression profiles.Distinguish between general off-target effects and those that are specific to a particular cellular context.
Variability in Compound Handling Prepare fresh stock solutions of this compound and use them consistently across experiments. Avoid repeated freeze-thaw cycles.Improved reproducibility of experimental results.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for PKC Isoform Activation

This protocol describes a general method to assess the direct activation of a specific PKC isoform by this compound using a commercially available luminescent kinase assay kit.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)

  • PKC substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound stock solution (in DMSO)

  • Positive control activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • ADP-Glo™ Kinase Assay kit or similar

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and the positive control (PMA) in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the test compound dilution or control.

    • Add 10 µL of the PKC enzyme and substrate mixture.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the net luminescence for each reaction. Plot the luminescence signal against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of Downstream PKC Signaling

This protocol outlines a method to detect the phosphorylation of a downstream target of PKC, such as ERK1/2 (p44/42 MAPK), in response to this compound treatment in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO) and a positive control (e.g., PMA).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) to confirm equal protein loading.

Visualizations

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC RTK RTK RTK->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 RAF RAF PKC->RAF NFkB NF-κB Pathway PKC->NFkB MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 Pathway ERK->AP1 Gene_Expression Gene Expression (Proliferation, Inflammation, etc.) NFkB->Gene_Expression AP1->Gene_Expression Ca2->PKC 17_Hydroxyisolathyrol This compound 17_Hydroxyisolathyrol->PKC

Caption: Hypothetical signaling pathway of this compound via PKC activation.

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_profiling Phase 2: Off-Target Profiling cluster_validation Phase 3: Cellular Validation cluster_optimization Phase 4: Optimization A1 Dose-Response Curve (On-Target Assay) A2 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A1->A2 B2 In Vitro PKC Isoform Activation Assays A1->B2 B1 Broad Kinase Panel Screen (Commercial Service) A2->B1 If cytotoxic C1 Western Blot for Downstream Pathways (e.g., p-ERK, p-JNK) B1->C1 Validate hits B2->C1 C2 Phenotypic Assays (Proliferation, Apoptosis) C1->C2 D1 Refine Concentration and Treatment Duration C2->D1 D2 Compare with Structurally Different Analogs D1->D2

Caption: Experimental workflow for minimizing off-target effects.

Troubleshooting_Logic node_action node_action Start Inconsistent Results? Check_Compound Compound Stability and Solubility? Start->Check_Compound Check_Cell_Line Cell Line Specificity? Check_Compound->Check_Cell_Line Yes Action_Compound Prepare fresh stock Verify solubility Check_Compound->Action_Compound No Check_Pathways Compensatory Pathways? Check_Cell_Line->Check_Pathways No Action_Cell_Line Test in multiple cell lines Check_Cell_Line->Action_Cell_Line Yes Action_Pathways Perform phospho-proteomics or Western blot array Check_Pathways->Action_Pathways Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

dealing with 17-Hydroxyisolathyrol precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 17-Hydroxyisolathyrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a specific focus on preventing and troubleshooting precipitation in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a macrocyclic lathyrol derivative, a type of lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenes are known for a wide variety of pharmacological properties and are often studied for their potential to activate protein kinase C (PKC) and stimulate neurogenesis.[3][4][5][6]

Q2: Why does this compound precipitate in my cell culture media?

A2: Like many lathyrane diterpenes, this compound is a hydrophobic molecule, which means it has low solubility in aqueous solutions like cell culture media. Precipitation, often appearing as cloudiness, fine particles, or crystals, typically occurs when the compound's concentration exceeds its solubility limit in the media.[7] This is often triggered when a concentrated stock solution in an organic solvent is diluted into the aqueous media.[7]

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: The most common and recommended solvent is high-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, allowing for the creation of a concentrated stock solution.[1] It is crucial to ensure the compound is fully dissolved in the DMSO, using sonication or gentle warming if necessary, before any dilution steps.[1][7]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: High concentrations of DMSO can be toxic to cells and may interfere with experimental results.[8] It is strongly advised to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower.[9] Always perform a vehicle control (media with the same final DMSO concentration but without the compound) to assess the solvent's effect on your specific cells.[9]

Q5: Can I filter out the precipitate and still use the media?

A5: This is not recommended. Filtering the media will remove the precipitated compound, leading to an unknown and lower final concentration of the active substance in your experiment. This will make your results unreliable and difficult to reproduce. The best approach is to troubleshoot the solubilization method to prevent precipitation from occurring in the first place.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to identifying and resolving common precipitation problems.

Symptom / Problem Probable Cause(s) Recommended Solution(s)
Immediate, heavy precipitation upon adding stock solution to media.1. "Crashing Out" due to Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes rapid solvent exchange, drastically lowering solubility.[10][11] 2. Concentration Exceeds Solubility Limit: The target final concentration is simply too high for the compound's solubility in the media.1. Use a Serial Dilution Method: Instead of a single large dilution, perform a one- or two-step serial dilution. Add the DMSO stock to a small volume of pre-warmed (37°C) media while gently vortexing, then add this intermediate solution to the final volume of media.[7] 2. Determine Maximum Solubility: Perform a solubility test (see Experimental Protocols) to find the highest concentration that remains in solution in your specific media.[12] Reduce your working concentration to below this limit.
Fine precipitate or cloudiness appears shortly after dilution.1. Localized High Concentration: Pipetting the stock solution into an unstirred volume of media can create transient areas of high concentration. 2. Media Temperature: Adding the compound to cold media can reduce solubility.[9]1. Add Dropwise with Agitation: Add the stock solution slowly (drop-by-drop) to the final volume of media while gently vortexing or swirling to ensure immediate and even dispersion.[7] 2. Pre-warm Media: Always pre-warm your culture media and buffers to 37°C before adding the compound.[9]
Precipitate forms over time during incubation (hours to days).1. Temperature Fluctuations: Removing cultures from the incubator repeatedly can cause temperature cycling that affects solubility.[10] 2. pH Shift: The CO2 environment can alter media pH over time, which may affect the solubility of pH-sensitive compounds.[10][9] 3. Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other media components, forming insoluble complexes.[10] 4. Evaporation: Evaporation from culture plates can increase the compound's concentration beyond its solubility limit.[10]1. Minimize Handling: Reduce the time that culture vessels are outside the stable incubator environment.[10] 2. Ensure Proper Buffering: Use media with a robust buffering system (e.g., HEPES) if pH stability is a concern.[10] 3. Test Different Media: Try a different basal media formulation or reduce the serum concentration. Using a carrier protein like bovine serum albumin (BSA) may also help. 4. Maintain Humidity: Ensure the incubator has proper humidification and use low-evaporation lids.
Precipitate is observed after thawing a frozen stock solution .1. Freeze-Thaw Instability: The compound may have poor solubility at lower temperatures and has precipitated during the freeze-thaw cycle.[9]1. Re-dissolve Before Use: Gently warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is redissolved before making dilutions.[9] 2. Aliquot Stocks: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Stock solutions at -80°C are generally stable for up to 6 months.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes a standard method for preparing a stock solution in DMSO and diluting it into culture media to minimize precipitation.

  • Prepare High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% anhydrous, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-100 mM).[1]

    • Vortex the tube vigorously until the compound is completely dissolved. If necessary, use brief sonication or gentle warming (37°C) to aid dissolution.[1][7] Visually inspect against a light source to ensure no particles remain.

    • Store the stock solution in single-use aliquots at -80°C for up to 6 months.[1]

  • Prepare Final Working Solution (Serial Dilution Method):

    • Thaw a single aliquot of the this compound stock solution and warm it to room temperature. Vortex gently.

    • Pre-warm the required volume of complete cell culture medium (with serum, if applicable) to 37°C.[10]

    • Add the required volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.[10]

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Aqueous Solubility Assessment

This protocol helps determine the maximum soluble concentration of this compound in your specific culture medium.

  • Prepare Serial Dilutions in DMSO:

    • Start with your high-concentration DMSO stock solution (e.g., 100 mM).

    • Prepare a series of 2-fold dilutions of the stock in 100% DMSO to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).

  • Dilute into Culture Medium:

    • In a clear 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed (37°C) complete culture medium to each well/tube (e.g., 198 µL).

    • Add a small, corresponding volume of each DMSO dilution to the media (e.g., 2 µL) to maintain a consistent final DMSO concentration (in this example, 1%). Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate under standard culture conditions (37°C, 5% CO2).

    • Visually inspect the wells/tubes for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours).[10] You can also measure absorbance at a high wavelength (e.g., 600 nm) to quantify turbidity.[12]

  • Determine Solubility Limit:

    • The highest concentration that remains clear and free of visible precipitate at all time points is considered the maximum soluble concentration under your specific experimental conditions.

Visual Guides

G start Precipitation Observed in Culture Media q1 When did it occur? start->q1 imm Immediately upon adding stock q1->imm Immediately ot Over time during incubation q1->ot Over Time thaw After thawing frozen stock q1->thaw After Thaw sol_imm Probable Cause: 'Crashing Out' or Concentration too high. imm->sol_imm act_imm Action: 1. Use Serial Dilution Method. 2. Add stock to pre-warmed media. 3. Add dropwise with agitation. 4. Perform solubility test. sol_imm->act_imm sol_ot Probable Cause: Temp/pH shift, Media interaction, Evaporation. ot->sol_ot act_ot Action: 1. Minimize handling outside incubator. 2. Check media buffering (HEPES). 3. Test reduced serum/new media. 4. Ensure proper humidification. sol_ot->act_ot sol_thaw Probable Cause: Freeze-thaw instability. thaw->sol_thaw act_thaw Action: 1. Warm stock to 37°C and vortex. 2. Ensure fully redissolved before use. 3. Aliquot stocks to avoid re-freezing. sol_thaw->act_thaw

Caption: Troubleshooting workflow for this compound precipitation.

G prep_stock 1. Prepare High Conc. Stock in 100% DMSO (e.g., 100 mM) serial_dil 2. Create 2-fold Serial Dilutions of Stock in 100% DMSO prep_stock->serial_dil add_media 3. Add small volume of each dilution to pre-warmed (37°C) culture media serial_dil->add_media incubate 4. Incubate at 37°C, 5% CO2 add_media->incubate observe 5. Observe for Precipitate at 0, 2, 6, 24 hours incubate->observe analyze 6. Identify Highest Conc. that Remains Clear observe->analyze

Caption: Experimental workflow for determining aqueous solubility limit.

References

Technical Support Center: 17-Hydroxyisolathyrol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 17-Hydroxyisolathyrol. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of diterpenoids like this compound, which are often hydrophobic and may present unique challenges.

Q1: I am not seeing any peak for this compound. What are the possible causes?

A1: There are several potential reasons for complete peak absence:

  • Injection Failure: Ensure the autosampler or manual injector is functioning correctly. Check for blockages in the needle or sample loop.[1]

  • Detection Issue: Verify that the detector (e.g., UV-Vis) is on, the lamp is working, and the wavelength is set appropriately for this compound. Lathyrol-type diterpenoids are often detected around 270-280 nm.[2]

  • Compound Degradation: The analyte may be unstable in the sample solvent. Ensure sample integrity and consider preparing fresh standards and samples.

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile (B52724) while the mobile phase is 50% Acetonitrile), the analyte may pass through the column without being retained. Whenever possible, dissolve the sample in the initial mobile phase.

  • No Elution: The compound may be irreversibly bound to the column due to contamination or incompatibility. Try a strong column wash with 100% of a strong organic solvent like isopropanol (B130326) or THF (ensure column compatibility first).

Q2: My peak for this compound is tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape is a common problem that can affect resolution and integration accuracy.

  • Peak Tailing:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of C18 columns can interact with polar functional groups on the analyte. Try lowering the mobile phase pH (e.g., adding 0.1% formic or trifluoroacetic acid) to suppress silanol activity.[3]

    • Column Overload: Injecting too much sample can lead to tailing. Reduce the injection volume or sample concentration.[4]

    • Column Contamination: Strongly retained impurities from previous injections can interfere with the peak shape. Clean the column according to the manufacturer's instructions.[3]

  • Peak Fronting:

    • Column Overload: This is a classic symptom of mass overload. Dilute your sample.

    • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause fronting.[5] Dilute the sample in the mobile phase.

    • Column Degradation: A void or channel in the column packing can lead to fronting. This often requires column replacement.

Q3: The retention time for my analyte is drifting between injections. What should I do?

A3: Retention time stability is critical for reliable identification and quantification.

  • Inadequate Equilibration: Ensure the column is fully equilibrated between gradient runs. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through before the next injection.[1][4]

  • Mobile Phase Composition: In reversed-phase HPLC, even a 1% change in the organic solvent concentration can shift retention times by 5-15%.[5] Prepare mobile phases carefully, preferably by weight, and ensure proper mixing. Use high-quality HPLC-grade solvents.[3]

  • Temperature Fluctuations: Column temperature affects retention. Use a thermostatted column compartment to maintain a constant temperature.[1]

  • pH Instability: If using buffers, ensure they are fresh and the pH is stable. Small pH changes can significantly impact the retention of ionizable compounds.[6]

  • Pump Performance: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to retention time drift.[1]

Q4: I am observing poor resolution between this compound and an adjacent peak. How can I improve separation?

A4: Improving resolution is a core task in method development.

  • Optimize Mobile Phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties (acetonitrile is aprotic, methanol is protic).[7]

  • Adjust the Gradient: Make the gradient shallower (i.e., increase the gradient time over the same solvent composition range).[8] This gives analytes more time to interact with the stationary phase.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.[7]

Troubleshooting Summary Table
Issue EncounteredPotential CauseRecommended Solution(s)
Peak Shape Issues
Peak TailingSecondary silanol interactions; Column overload; Column contamination.Lower mobile phase pH (add 0.1% formic acid); Reduce sample concentration; Clean the column.[3][4]
Peak FrontingColumn overload; Incompatible sample solvent.Dilute the sample; Dissolve sample in the initial mobile phase.[5]
Split PeaksClogged column frit; Column void; Sample precipitation.Back-flush the column; Replace the column; Ensure sample is fully dissolved.
Retention Time Issues
Drifting RetentionPoor column equilibration; Inconsistent mobile phase; Temperature changes.Increase equilibration time; Prepare fresh mobile phase accurately; Use a column oven.[1]
No RetentionSample solvent too strong; Incorrect column (e.g., normal phase).Dissolve sample in mobile phase; Ensure a reversed-phase column is used.[5]
Baseline Issues
Noisy BaselineAir bubbles in the system; Contaminated mobile phase; Detector lamp failing.Degas mobile phase; Use fresh, HPLC-grade solvents; Replace detector lamp.[1][9]
Drifting BaselineInadequate column equilibration; Contaminants building up on column; Unbalanced UV absorbance of mobile phase components.Increase equilibration time; Run a column wash cycle; Use a UV-compensating additive in both mobile phase reservoirs.[3]

Experimental Protocols

While a specific validated method for this compound is not widely published, the following protocol is based on established methods for similar lathyrane diterpenoids found in Euphorbia species and serves as an excellent starting point for method development.[10][11]

Objective:

To develop a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound (purity >95%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm)[6]

  • Acid Modifier: Formic Acid (LC-MS Grade)

  • Sample Preparation: Syringe filters (0.22 µm, PTFE or Nylon)

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Detection Wavelength: 272 nm (based on similar compounds, scan 200-400 nm to determine λmax).[10]

  • Column Temperature: 30 °C[10]

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

HPLC Gradient Program

This scouting gradient is designed to elute a wide range of compounds and can be optimized once the approximate retention time of this compound is known.

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.05050
20.0595
25.0595
25.15050
30.05050
Sample Preparation
  • Standard Stock Solution: Accurately weigh ~1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Extraction (from plant material/extract): a. Accurately weigh the sample material. b. Perform an appropriate extraction (e.g., sonication with methanol or ethanol). c. Centrifuge the extract to pellet solid material. d. Filter the supernatant through a 0.22 µm syringe filter prior to injection.[12]

Visualizations

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method from scratch.

MethodDevelopment start Define Method Goals (Analyte, Matrix, Purpose) info Gather Analyte Information (Structure, pKa, Solubility, UV λmax) start->info select_col Select Column & Mobile Phase (e.g., C18, ACN/Water) info->select_col scout Run Scouting Gradient (e.g., 5-95% B in 10 min) select_col->scout eval_scout Evaluate Scouting Run (Peak Found? Good Shape?) scout->eval_scout eval_scout->select_col No, Re-evaluate Column/Solvent optimize Optimize Separation (Gradient Slope, Temp, pH) eval_scout->optimize Yes eval_opt Resolution & Peak Shape OK? optimize->eval_opt eval_opt->optimize No, Re-optimize validate Method Validation (Linearity, Precision, Accuracy) eval_opt->validate Yes finish Final Method validate->finish

A logical workflow for HPLC method development.
Troubleshooting Logic: Unstable Retention Times

This diagram provides a step-by-step decision tree for diagnosing the root cause of drifting or unstable retention times.

TroubleshootingRT start Problem: Unstable Retention Times (RT) check_temp Is Column Temperature Stable? start->check_temp use_oven Action: Use a Thermostatted Column Oven check_temp->use_oven No check_mp Is Mobile Phase (MP) Fresh & Accurately Prepared? check_temp->check_mp Yes use_oven->check_temp remake_mp Action: Prepare Fresh MP. Use Gravimetric Method. check_mp->remake_mp No check_equil Is Column Equilibration Sufficient (>5 column volumes)? check_mp->check_equil Yes remake_mp->check_mp inc_equil Action: Increase Equilibration Time. check_equil->inc_equil No check_pump Check System Hardware (Pump, Leaks, Check Valves) check_equil->check_pump Yes inc_equil->check_equil solution Hardware Maintenance Required check_pump->solution

A troubleshooting decision tree for unstable HPLC retention times.

References

addressing autofluorescence of 17-Hydroxyisolathyrol in imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-Hydroxyisolathyrol who are encountering challenges with autofluorescence in their imaging experiments.

Troubleshooting Guide

This guide provides structured solutions to common problems associated with autofluorescence when imaging this compound.

Issue 1: High background fluorescence obscuring the signal of interest.

Question: My images have a high, diffuse background signal, making it difficult to distinguish my specific staining from the background. How can I determine if this is autofluorescence from this compound or other cellular components?

Answer:

  • Run an Unstained Control: The most straightforward method to identify autofluorescence is to prepare a control sample that includes the cells or tissue and this compound but omits any fluorescent labels or antibodies.[1] Image this sample using the same settings as your experimental samples. Any signal detected in this control is attributable to autofluorescence.

  • Spectral Analysis: If your microscope is equipped with a spectral detector, you can acquire the emission spectrum of the background signal in your unstained control. Autofluorescence typically has a broad emission spectrum, whereas specific fluorophores have more defined peaks.[2][3]

Workflow for Diagnosing Autofluorescence

cluster_workflow Workflow: Diagnosing Autofluorescence start Start: High Background Observed prep_control Prepare Unstained Control (Cells/Tissue + this compound) start->prep_control acquire_image Image Control Under Experimental Conditions prep_control->acquire_image observe_signal Observe Signal in Control? acquire_image->observe_signal is_autofluorescence Conclusion: Autofluorescence is Present observe_signal->is_autofluorescence Yes no_autofluorescence Conclusion: Background is Not Autofluorescence (Consider other sources of noise) observe_signal->no_autofluorescence No cluster_workflow Workflow: Spectral Unmixing start Start: Sample with Autofluorescence and Specific Label acquire_refs Acquire Reference Spectra: 1. Unstained Sample (Autofluorescence) 2. Single-Stained Samples (Fluorophores) start->acquire_refs acquire_exp Acquire Lambda Stack of Experimental Sample start->acquire_exp unmix Apply Linear Unmixing Algorithm (Using Reference Spectra) acquire_refs->unmix acquire_exp->unmix result Result: Separated Channels (Autofluorescence vs. Specific Signal) unmix->result cluster_pathway Hypothetical Signaling Pathway for Lathyrane Diterpenes Lathyrane This compound (Lathyrane Diterpene) PKC Protein Kinase C (PKC) Lathyrane->PKC Activates p38 p38 MAPK Lathyrane->p38 Modulates Downstream Downstream Effectors (e.g., Transcription Factors) PKC->Downstream p38->Downstream Response Cellular Response (e.g., Cytotoxicity, Anti-inflammation) Downstream->Response

References

17-Hydroxyisolathyrol experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17-hydroxyisolathyrol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a macrocyclic lathyrol derivative, a type of lathyrane diterpenoid, isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids as a class are known for a variety of biological activities, including cytotoxic effects against cancer cell lines, reversal of multidrug resistance (MDR), and anti-inflammatory properties.[3][4][5] The specific activities of this compound are an active area of research, but it is often investigated for its potential in oncology and inflammation.[1][6]

Q2: What are the best practices for storing this compound?

A2: For long-term storage of the solid compound, it is recommended to store it at 4°C, sealed and protected from moisture and light. If you have prepared a stock solution in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always ensure the container is tightly sealed to prevent absorption of moisture, especially when using hygroscopic solvents like DMSO.[1]

Q3: How do I dissolve this compound for in vitro and in vivo experiments?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL, though ultrasonic assistance may be needed.[1] For in vitro cell-based assays, a stock solution in DMSO is typically prepared and then diluted in culture medium to the final working concentration. For in vivo studies, a multi-solvent approach is often necessary. A common formulation involves creating a stock solution in DMSO, then sequentially adding other solvents like PEG300, Tween-80, and saline to achieve a clear and stable solution.[1] It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in cell culture medium.

  • Q: I'm observing precipitation of the compound after adding it to my cell culture medium. What could be the cause and how can I fix it?

    • A: This is a common issue with hydrophobic compounds. The final concentration of DMSO in your culture medium may be too low to maintain solubility. It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity, but this can sometimes lead to precipitation.

    • Troubleshooting Steps:

      • Check Final DMSO Concentration: Ensure your serial dilutions are planned to result in a final DMSO concentration that is consistent across all treatments and is non-toxic to your cells.

      • Increase Solubilizing Agents (with caution): For certain experiments, the addition of a small amount of a non-ionic surfactant like Tween-80 or the use of a serum-containing medium can help improve solubility. However, these should be tested for their effects on the experimental outcome.

      • Sonication: Briefly sonicating the diluted solution before adding it to the cells can sometimes help to re-dissolve small precipitates.

      • Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment.

Issue 2: Inconsistent results in cytotoxicity assays.

  • Q: My IC50 values for this compound vary significantly between experiments. What are the potential reasons for this variability?

    • A: Inconsistent IC50 values can stem from several factors related to both the compound and the experimental setup.

    • Troubleshooting Steps:

      • Cell Seeding Density: Ensure that the cell seeding density is consistent across all plates and experiments. Cell number can significantly impact the apparent cytotoxicity of a compound.

      • Compound Stability: As a diterpenoid, this compound may be sensitive to light and repeated freeze-thaw cycles. Aliquot your stock solution to minimize the number of times the main stock is handled.

      • Treatment Duration: The duration of compound exposure can greatly influence the IC50 value. Maintain a consistent incubation time for all experiments.

      • Assay Method: Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular endpoints. Ensure you are using the same assay and that the cells are within the linear range of the assay.

Issue 3: Difficulty in interpreting western blot results for downstream signaling pathways.

  • Q: I am trying to investigate the effect of this compound on a specific signaling pathway, but my western blot results are ambiguous. How can I improve the quality of my data?

    • A: Investigating signaling pathways requires careful optimization of experimental conditions.

    • Troubleshooting Steps:

      • Time-Course Experiment: The activation or inhibition of signaling proteins is often transient. Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to identify the optimal time point to observe changes in protein phosphorylation or expression.

      • Dose-Response Experiment: Determine the optimal concentration of this compound that elicits a measurable effect on your target pathway without causing widespread cell death.

      • Positive and Negative Controls: Always include appropriate positive and negative controls for the pathway you are investigating. For example, if you are studying the NF-κB pathway, a known activator like TNF-α should be used as a positive control.

      • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound based on typical values for lathyrane diterpenoids. Note: These values are for illustrative purposes and should be experimentally determined for your specific cell lines and assay conditions.

ParameterValueCell LineAssay
IC50 5-25 µMVarious Cancer Cell LinesCytotoxicity (e.g., MTT, SRB)
EC50 1-10 µMMacrophage Cell LineInhibition of NO Production
Optimal Conc. 0.5-5 µM-Western Blot (Pathway Modulation)

Experimental Protocols

1. Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: After incubation, gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

2. Western Blot Analysis of NF-κB Signaling

This protocol outlines a general procedure to assess the effect of this compound on the NF-κB pathway.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the predetermined optimal time. Include a positive control (e.g., TNF-α) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p65, total p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Serial Dilution Compound Treatment Compound Treatment Working Dilutions->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Cytotoxicity Assay Cytotoxicity Assay Compound Treatment->Cytotoxicity Assay Western Blot Western Blot Compound Treatment->Western Blot qPCR qPCR Compound Treatment->qPCR IC50/EC50 Calculation IC50/EC50 Calculation Cytotoxicity Assay->IC50/EC50 Calculation Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis qPCR->Pathway Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits (?) IkBa IκBα IKK->IkBa Phosphorylates p65/p50 NF-κB (p65/p50) IkBa->p65/p50 Inhibition Nucleus Nucleus p65/p50->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Compound Prep Review Compound Preparation - Fresh Dilutions? - Correct Solvent? Inconsistent Results->Check Compound Prep Check Assay Protocol Review Assay Protocol - Consistent Seeding? - Correct Incubation? Inconsistent Results->Check Assay Protocol Check Cell Health Assess Cell Health - Contamination? - Passage Number? Inconsistent Results->Check Cell Health Optimize Protocol Optimize Protocol Check Compound Prep->Optimize Protocol Check Assay Protocol->Optimize Protocol Check Cell Health->Optimize Protocol

References

Validation & Comparative

Lathyrane Diterpenes as Anti-Inflammatory Agents: A Comparative Analysis of 17-Hydroxyisolathyrol and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anti-inflammatory potential of lathyrane diterpenes, this guide offers a comparative analysis of their efficacy, with a particular focus on derivatives of 17-hydroxyisolathyrol. Experimental data from in vitro studies are presented to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising class of natural products.

Comparative Anti-Inflammatory Activity

The primary mechanism by which lathyrane diterpenes exert their anti-inflammatory effects is through the suppression of nitric oxide (NO) production in inflammatory cells. Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathogenesis of various inflammatory diseases. The inhibitory concentration (IC50) values for NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages serve as a key metric for comparing the potency of these compounds.

Below is a summary of the anti-inflammatory activity of various lathyrane diterpenes, including newly identified compounds from Euphorbia lathyris.

CompoundSourceNO Production IC50 (µM)Reference
Lathyrane Diterpenoid (New Compound 1)Euphorbia lathyris3.0 ± 1.1[1]
Lathyrane Diterpenoid (Compound 2)Euphorbia lathyrisData not specified[Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity]
Lathyrane Diterpenoid (Compound 4)Euphorbia lathyrisData not specified[Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity]
Lathyrane Diterpenoid (Compound 13)Euphorbia lathyrisData not specified[Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity]
Lathyrane Diterpenoid (Compound 16)Euphorbia lathyrisData not specified[Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity]
Lathyrane Diterpenoid (Compound 18)Euphorbia lathyrisData not specified[Diterpenoids from the seeds of Euphorbia lathyris and their anti-inflammatory activity]
General Range for active compoundsEuphorbia lathyris2.6 - 26.0[1][2]

Note: Specific IC50 values for compounds 2, 4, 13, 16, and 18 were not provided in the abstract, but they were noted to have markedly inhibited nitric oxide production. The new compound 1 demonstrated a more remarkable anti-inflammatory effect than the others.[3]

Experimental Protocols

The evaluation of the anti-inflammatory activity of lathyrane diterpenes typically involves in vitro assays using macrophage cell lines, such as RAW264.7. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory response by producing high levels of NO and pro-inflammatory cytokines.

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are pre-treated with varying concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve. The percentage of NO inhibition is then determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Western Blot Analysis: To investigate the effect of the compounds on the expression of pro-inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), western blot analysis is performed. Cell lysates are subjected to SDS-PAGE, and the separated proteins are transferred to a membrane. The membrane is then incubated with specific primary antibodies against the target proteins, followed by a secondary antibody conjugated to an enzyme for detection.

Cytokine Assays: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW264.7 Macrophages RAW264.7 Macrophages Pre-treatment with Lathyrane Diterpenes Pre-treatment with Lathyrane Diterpenes RAW264.7 Macrophages->Pre-treatment with Lathyrane Diterpenes LPS Stimulation LPS Stimulation Pre-treatment with Lathyrane Diterpenes->LPS Stimulation Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation->ELISA (Cytokines) Western Blot (iNOS, COX-2, NF-κB) Western Blot (iNOS, COX-2, NF-κB) LPS Stimulation->Western Blot (iNOS, COX-2, NF-κB) NF_kappaB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Lathyrane Lathyrane Diterpenes Lathyrane->IKK Inhibition

References

A Researcher's Guide to Comparing the Cytotoxicity of Novel Compounds Against Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cytotoxic comparison of novel therapeutic agents, using the hypothetical compound 17-Hydroxyisolathyrol as an example, against the widely-used chemotherapeutic drug, doxorubicin (B1662922).

Introduction

Doxorubicin, an anthracycline antibiotic derived from the bacterium Streptomyces peucetius, has been a cornerstone of chemotherapy regimens since the 1960s.[1][2] It is an effective anticancer medication used to treat a variety of solid tumors and hematologic malignancies, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and lymphomas.[3] However, its clinical application is often limited by significant side effects, most notably dose-dependent cardiotoxicity.[4] The quest for novel anticancer compounds with improved efficacy and reduced toxicity is therefore a critical area of research. This guide outlines a systematic approach to comparing the cytotoxicity of a novel compound, exemplified by the placeholder "this compound," with doxorubicin.

Comparative Cytotoxicity Data of Doxorubicin

A crucial first step in evaluating a novel compound is to benchmark its cytotoxic activity against established drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit a biological process by 50%. The IC50 of doxorubicin varies significantly across different cancer cell lines, reflecting diverse mechanisms of drug resistance and sensitivity.[5][6][7] Below is a summary of reported IC50 values for doxorubicin in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation TimeAssay
HCT116Colon Carcinoma24.30 (µg/ml)Not SpecifiedMTT
PC3Prostate Cancer2.64 (µg/ml)Not SpecifiedMTT
Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)Not SpecifiedMTT
293THuman Embryonic Kidney (non-cancerous)13.43 (µg/ml)Not SpecifiedMTT
AMJ13Breast Cancer223.6 (µg/ml)72 hoursMTT
HeLaCervical Cancer2.92 ± 0.5724 hoursMTT
MCF-7Breast Cancer2.50 ± 1.7624 hoursMTT
A549Lung Cancer> 2024 hoursMTT
HepG2Hepatocellular Carcinoma12.224 hoursMTT
BFTC-905Bladder Cancer2.26 ± 0.2924 hoursMTT

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific assay protocol.

Experimental Protocols for Cytotoxicity Assessment

Standardized and reproducible experimental protocols are essential for generating reliable comparative data. The following are detailed methodologies for common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and doxorubicin) and a vehicle control. Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[3][9]

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.[10]

  • Formazan Solubilization: After incubation with MTT, add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CellTox™ Green Cytotoxicity Assay

This assay utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, providing a direct measure of cytotoxicity.[11]

Protocol:

  • Reagent Preparation: Prepare a 1:1000 dilution of the CellTox™ Green DNA binding dye in the cell culture medium.[11]

  • Cell Seeding and Dye Addition: Add the CellTox™ Green dye solution to the cell suspension before seeding the cells into opaque-walled 96-well plates. This allows for real-time cytotoxicity measurement.[11]

  • Compound Treatment: Add the test compounds at various concentrations to the appropriate wells. Include no-cell (medium only), vehicle control, and maximum lysis (e.g., with a detergent) controls.[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.[11]

  • Data Analysis: The increase in fluorescence intensity is proportional to the number of dead cells. Normalize the data to the maximum lysis control to determine the percentage of cytotoxicity.

Proposed Experimental Workflow for Comparative Analysis

To systematically compare the cytotoxicity of a novel compound like this compound with doxorubicin, a well-defined experimental workflow is essential.

G A Select Panel of Cancer Cell Lines (e.g., Breast, Lung, Colon) B Determine IC50 Values (MTT or CellTox Green Assay) - this compound - Doxorubicin A->B C Compare IC50 Values and Select Most Sensitive/Resistant Lines B->C D Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Signaling Pathway Analysis (Western Blot, qPCR) D->F E->F G Select Animal Model (e.g., Xenograft) F->G H Evaluate Tumor Growth Inhibition G->H I Assess Systemic Toxicity H->I G cluster_0 Apoptotic Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Outcome Drug This compound or Doxorubicin p53 p53 Activation Drug->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Anti-Inflammatory Potential of 17-Hydroxyisolathyrol and Related Lathyrane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of lathyrane diterpenoids, a class of natural compounds to which 17-Hydroxyisolathyrol belongs, on the production of key pro-inflammatory cytokines. While direct experimental data for this compound is limited in publicly available literature, this document compiles and compares data from studies on structurally similar lathyrane diterpenoids isolated from Euphorbia species. This comparative approach offers valuable insights into the potential anti-inflammatory properties of this compound and its therapeutic potential.

The presented data consistently demonstrates that lathyrane diterpenoids effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in cellular models of inflammation. The primary mechanism of action appears to be the modulation of the NF-κB signaling pathway.

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the inhibitory effects of various lathyrane diterpenoids on the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production by Lathyrane Diterpenoids

CompoundIC50 (µM) for NO InhibitionSource OrganismReference
Lathyrane Diterpenoid Hybrid (8d1)1.55 ± 0.68Synthetic[1]
Lathyrane Diterpenoid (from E. lathyris)3.0 ± 1.1Euphorbia lathyris[2]
Jatrocurcasenone I (4)Potent Inhibition (IC50 not specified)Jatropha curcas[3]
Kansuingol A-Euphorbia kansui[4][5]
Kansuingol B-Euphorbia kansui[4][5]
Euplarisan AMarkedly Inhibited NO productionEuphorbia lathyris[6]
Euphorbia Factor L3 Derivatives (e.g., 5n)Potent Inhibition (IC50 not specified)Euphorbia lathyris

Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Lathyrane Diterpenoids

CompoundCytokine InhibitedQuantitative DataSource OrganismReference
Lathyrane Diterpenoid (from E. lathyris)IL-1β, IL-6Dose-dependent reductionEuphorbia lathyris[2]
Jatrocurcasenone I (4)IL-1α, IL-1β, IL-6Modulation of expression levelsJatropha curcas[3]
Kansuingol AIL-6, TNF-αIC50 (IL-6) = 2.96 µM, Decreased TNF-α mRNAEuphorbia kansui[4][5]
Kansuingol BIL-6IC50 (IL-6) = 1.94 µMEuphorbia kansui[4][5]
Euplarisan AIL-1β, IL-6, TNF-αDose-dependent inhibitionEuphorbia lathyris[6]
Euphorbia Kansui ExtractIL-6, TNF-α, IL-8Effective reduction in serum levelsEuphorbia kansui[7]
Euphorbia hirta ExtractTNF-α, IL-6Significant reduction in production and mRNA expressionEuphorbia hirta[8][9]
Euphorbia cotinifolia ExtractIL-1β, IL-6, TNF-αSignificant suppression of productionEuphorbia cotinifolia[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Cell Culture and Treatment for In Vitro Anti-Inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (lathyrane diterpenoids) for a specified period (e.g., 1 hour) before the addition of LPS.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable metabolite of NO.

  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent is a solution typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.

  • Procedure:

    • An equal volume of the cell supernatant is mixed with the Griess reagent.

    • The mixture is incubated at room temperature for a specified time (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.

    • The absorbance of the resulting pink/purple azo dye is measured using a microplate reader at a wavelength of 540-550 nm.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of sodium nitrite.

Measurement of Cytokine Production (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify the levels of specific proteins, such as cytokines (IL-1β, IL-6, TNF-α), in a sample.

  • Sample Collection: Cell culture supernatants are collected after the experimental treatment.

  • ELISA Kits: Commercially available ELISA kits for specific cytokines (e.g., mouse IL-1β, IL-6, and TNF-α) are used according to the manufacturer's instructions.

  • General Procedure (Sandwich ELISA):

    • A microplate is pre-coated with a capture antibody specific for the target cytokine.

    • The collected cell supernatants (containing the cytokine) are added to the wells and incubated.

    • After washing, a detection antibody, also specific for the target cytokine and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

    • Following another wash step, a substrate for the enzyme is added, which results in a color change.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by interpolating the absorbance values on a standard curve generated with known concentrations of the recombinant cytokine.

Analysis of NF-κB Signaling Pathway (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation).

  • Protein Extraction: After treatment, cells are lysed to extract total cellular proteins or fractionated to separate cytoplasmic and nuclear proteins.

  • SDS-PAGE: The protein lysates are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., p65, phospho-p65, IκBα, phospho-IκBα). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine their relative expression levels.

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays A RAW264.7 Macrophages B Pre-treatment with Lathyrane Diterpenoids A->B C Stimulation with LPS B->C D Collect Supernatant C->D G Lyse Cells C->G E Griess Assay (NO) D->E F ELISA (Cytokines) D->F H Western Blot (NF-κB) G->H

Fig. 1: Experimental workflow for assessing the anti-inflammatory effects of lathyrane diterpenoids.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Genes transcription Cytokines Cytokine & NO Production Genes->Cytokines Lathyranes Lathyrane Diterpenoids Lathyranes->IKK inhibits Lathyranes->NFkB_active inhibits translocation

Fig. 2: Simplified NF-κB signaling pathway and the inhibitory points of lathyrane diterpenoids.

References

Comparative Analysis of 17-Hydroxyisolathyrol and Related Diterpenes on Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytotoxicity of Lathyrane-Type Diterpenoids in Cancer Cell Lines

Lathyrane-type diterpenoids, characteristic secondary metabolites of the Euphorbia genus, have demonstrated significant cytotoxic activities against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several lathyrane diterpenoids isolated from Euphorbia lathyris, providing a benchmark for the potential efficacy of 17-Hydroxyisolathyrol.

Compound NameCancer Cell LineIC50 (µM)
Euphorbia factor L28 786-0 (Renal)9.43
HepG2 (Liver)13.22
Euphorbia factor L2b U937 (Leukemia)0.87
Compound 5 (Nicotinate ester) A549 (Lung)5.7
KB (Oral)8.4
MCF-7 (Breast)7.9
MDA-MB-231 (Breast)21.9
Euphorbia factor L1 A549 (Lung)Significant Activity
HEPG2 (Liver)Significant Activity
Euphorbia factor L9 A549 (Lung)Significant Activity
HEPG2 (Liver)Significant Activity

Note: "Significant Activity" indicates that the source reported notable anticancer effects without specifying the exact IC50 value.

Experimental Protocols: IC50 Value Determination

The determination of IC50 values is a critical step in the evaluation of a compound's cytotoxic potential. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Seed cancer cells in 96-well plates at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lathyrane diterpenoid for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve generated from the absorbance data.[1]

experimental_workflow cluster_workflow Experimental Workflow for IC50 Determination (SRB Assay) cell_seeding Cell Seeding in 96-well plates compound_treatment Treatment with Lathyrane Diterpenoids cell_seeding->compound_treatment cell_fixation Cell Fixation (TCA) compound_treatment->cell_fixation staining Staining with SRB cell_fixation->staining washing Washing staining->washing solubilization Solubilization of Dye washing->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Workflow for determining IC50 values using the SRB assay.

Signaling Pathways Modulated by Lathyrane Diterpenoids

The anticancer effects of lathyrane diterpenoids are attributed to their ability to modulate several key cellular signaling pathways, primarily leading to apoptosis and overcoming multidrug resistance.

Induction of Apoptosis

Lathyrane diterpenoids, such as Euphorbia factor L2, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This process involves an increase in reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential. Consequently, cytochrome c is released from the mitochondria into the cytoplasm, activating a cascade of caspases (caspase-9 and caspase-3) and ultimately leading to programmed cell death.[2]

Modulation of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump. Several lathyrane diterpenes have been identified as potent P-gp modulators.[3][4] They are thought to act as competitive substrates for P-gp, thereby inhibiting the efflux of co-administered anticancer drugs and restoring their efficacy in resistant cancer cells.[3] This suggests a potential synergistic role for these compounds in combination chemotherapy.

signaling_pathway cluster_apoptosis Apoptosis Induction Pathway cluster_mdr MDR Reversal Mechanism lathyrane Lathyrane Diterpenoid ros Increased ROS lathyrane->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis lathyrane_mdr Lathyrane Diterpenoid pgp P-glycoprotein (P-gp) lathyrane_mdr->pgp Competitively binds efflux Drug Efflux lathyrane_mdr->efflux Inhibits pgp->efflux Mediates chemo Chemotherapeutic Drug chemo->pgp Is a substrate for cell_death Cancer Cell Death chemo->cell_death efflux->cell_death Prevents

Signaling pathways affected by lathyrane diterpenoids.

References

A Comparative Guide to the Structure-Activity Relationship of 17-Hydroxyisolathyrol Analogs and Related Lathyrane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 17-hydroxyisolathyrol and its analogs, a class of lathyrane diterpenoids with significant therapeutic potential. Drawing from available experimental data, this document summarizes the key structural features influencing their biological activities, including cytotoxicity against cancer cell lines, reversal of multidrug resistance, and anti-inflammatory effects. Detailed experimental protocols and visual diagrams of relevant pathways are included to support further research and drug development in this area.

Biological Activities and Structure-Activity Relationship Insights

Lathyrane diterpenoids, isolated primarily from plants of the Euphorbia genus, are characterized by a unique tricyclic 5/11/3-membered ring system. Their diverse biological activities are closely linked to their structural features.

1.1. Cytotoxicity:

Several lathyrane diterpenoids exhibit potent cytotoxic effects against various cancer cell lines. The SAR studies in this area, though not exclusively on this compound analogs, provide valuable insights:

  • Stereochemistry: The configuration of the gem-dimethylcyclopropane ring and the geometry of endocyclic double bonds have been shown to be critical for cytotoxicity. For instance, certain stereoisomers of lathyrane diterpenoids display significantly different levels of activity against the same cancer cell line[1].

  • Substitution at C-3: The stereochemical orientation of substituents at the C-3 position can significantly impact cytotoxic potency. Studies have shown that lathyrane-type diterpenes with an α-configuration at C-3 can exhibit strong cytotoxicity against renal and liver cancer cell lines[2].

  • Acyl Groups: The nature and position of acyl side chains on the lathyrane scaffold influence the bioactivity of these compounds[1].

1.2. Reversal of Multidrug Resistance (MDR):

A significant feature of many lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells, often mediated by the inhibition of P-glycoprotein (P-gp). Key SAR findings include:

  • Acylation: Acylation of the macrocyclic scaffold can dramatically enhance MDR reversal activity. The introduction of aroyl, phenylacetyl, cinnamoyl, and alkanoyl groups has been shown to increase the potency of these compounds as P-gp modulators by several folds compared to the parent molecule[3].

  • Mechanism of Action: Some lathyrane diterpenoid analogs are believed to compete with P-gp substrates for the drug-binding sites, thereby inhibiting the efflux of chemotherapeutic agents[3].

1.3. Anti-inflammatory Activity:

Lathyrane diterpenoids have also been investigated for their anti-inflammatory properties. While specific SAR data for this compound analogs in this context is limited, general principles for natural product anti-inflammatory agents suggest that the presence and position of hydroxyl and other functional groups play a crucial role in modulating activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of selected lathyrane diterpenoids. It is important to note that a comprehensive dataset for a systematic series of this compound analogs is not currently available in the public literature.

Table 1: Cytotoxicity of Lathyrane Diterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Euphorbia factor L28786-0 (Renal)9.43[2]
Euphorbia factor L28HepG2 (Liver)13.22[2]
Lathyrane Stereoisomer 2U937 (Leukemia)0.87 ± 0.32[1]
Jatropodagin ASaos-2 (Osteosarcoma)8.08[4]
Jatropodagin AMG-63 (Osteosarcoma)14.64[4]
Euphofischer AC4-2B (Prostate)11.3[5]

Table 2: Multidrug Resistance Reversal Activity of 6,17-Epoxylathyrane Diterpene Analogs

CompoundActivityAssayNotesReference
Epoxyboetiranes C-J (analogs 7-14)Strong MDR reversalRhodamine-123 accumulationDose-dependent activity; many-fold increase compared to parent compound[3]
Analogs 4 and 5Competitive inhibitionATPase assaySuggests competition for P-gp drug-binding sites[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of lathyrane diterpenoids.

3.1. Cytotoxicity Assay (MTT Assay): [1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., lathyrane diterpenoid analogs) for a specified duration (e.g., 48 or 72 hours). A positive control (e.g., Camptothecin) is included.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

3.2. Multidrug Resistance Reversal Assay (Rhodamine-123 Accumulation): [3]

  • Cell Culture: L5178Y mouse T-lymphoma cells transfected with the human MDR1 gene (or another suitable P-gp overexpressing cell line) are used.

  • Compound Incubation: Cells are incubated with non-cytotoxic concentrations of the test compounds.

  • Rhodamine-123 Addition: The fluorescent P-gp substrate, rhodamine-123, is added to the cell suspension.

  • Incubation and Washing: The cells are incubated to allow for rhodamine-123 uptake and then washed to remove the extracellular dye.

  • Flow Cytometry Analysis: The intracellular fluorescence of rhodamine-123 is measured using a flow cytometer. An increase in fluorescence compared to untreated cells indicates inhibition of P-gp-mediated efflux.

3.3. P-gp ATPase Assay: [3]

  • Membrane Vesicle Preparation: Membrane vesicles from mammalian cells overexpressing P-gp are prepared.

  • Assay Reaction: The assay is performed in a reaction buffer containing the membrane vesicles, the test compound, and ATP. Verapamil can be used as a positive control.

  • Inorganic Phosphate (B84403) Measurement: The amount of inorganic phosphate released due to ATP hydrolysis by P-gp is measured. A decrease in verapamil-stimulated ATPase activity in the presence of the test compound suggests competitive inhibition.

Visualizing Pathways and Relationships

4.1. General Structure-Activity Relationship Logic for Lathyrane Diterpenoids

SAR_Lathyrane General SAR of Lathyrane Diterpenoids cluster_mods Modification Types Lathyrane_Scaffold Lathyrane Diterpenoid Scaffold Modifications Structural Modifications Lathyrane_Scaffold->Modifications Stereochemistry Stereochemistry (e.g., gem-dimethylcyclopropane) Modifications->Stereochemistry Substituents Substituents (e.g., at C-3) Modifications->Substituents Acylation Acylation (e.g., aroyl, phenylacetyl) Modifications->Acylation Activity Biological Activity Stereochemistry->Activity Influences Cytotoxicity Substituents->Activity Impacts Potency Acylation->Activity Enhances MDR Reversal

Caption: Key structural modifications influencing the biological activity of lathyrane diterpenoids.

4.2. Experimental Workflow for Cytotoxicity and MDR Reversal Screening

Workflow Screening Workflow start Synthesize or Isolate This compound Analogs cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity mdr MDR Reversal Assay (e.g., Rhodamine-123) start->mdr data Analyze IC50 and Reversal Potency cytotoxicity->data mdr->data sar Establish Structure-Activity Relationships data->sar end Identify Lead Compounds sar->end

Caption: A typical workflow for evaluating the cytotoxic and MDR reversal activities of new analogs.

4.3. P-glycoprotein Mediated Multidrug Resistance and Its Reversal

MDR_Pathway P-gp Mediated MDR and Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (Extracellular) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (Intracellular) Drug_in->Pgp Binds to P-gp Drug_out->Drug_in Enters Cell Analog This compound Analog Analog->Pgp Inhibits

Caption: Inhibition of P-glycoprotein by lathyrane analogs to reverse multidrug resistance.

References

Comparative Analysis of 17-Hydroxyisolathyrol and Other P-glycoprotein Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 17-Hydroxyisolathyrol and other notable P-glycoprotein (P-gp) inhibitors for researchers, scientists, and drug development professionals. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of potent and specific P-gp inhibitors is a critical area of research to overcome MDR and enhance the efficacy of therapeutic agents.

This document outlines the available data on this compound in the context of other well-characterized P-gp inhibitors, presenting quantitative data where available, detailing common experimental protocols for inhibitor evaluation, and providing visual representations of key concepts.

Overview of P-glycoprotein and its Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide variety of structurally diverse substrates out of cells.[1] This action reduces the intracellular concentration of chemotherapeutic agents, leading to drug resistance. P-gp inhibitors, also known as chemosensitizers, can block this efflux function, thereby restoring the sensitivity of cancer cells to treatment. These inhibitors are broadly classified into three generations, with newer generations aiming for higher potency and specificity with fewer side effects.

Comparative Efficacy of P-gp Inhibitors

For a comprehensive comparison, the following table summarizes the P-gp inhibitory activity of well-characterized inhibitors from different generations.

InhibitorClass/GenerationIC50 Value (P-gp)Mechanism of ActionKey Characteristics
This compound Lathyrane DiterpenoidData Not AvailableLikely competitive P-gp substrate/inhibitorBelongs to a class of compounds known to be potent P-gp modulators.[2][5] Further research is needed to quantify its specific activity.
Verapamil First-Generation~1-10 µMCompetitive inhibitor; also inhibits calcium channelsLow potency and specificity, associated with cardiovascular side effects.[1]
Cyclosporin A First-Generation~1-5 µMCompetitive inhibitor; also an immunosuppressantPotent but non-specific, with significant immunosuppressive effects.
Tariquidar Third-Generation~5-50 nMNon-competitive inhibitor; inhibits ATPase activityHigh potency and specificity for P-gp.[1][6]
Elacridar Third-Generation~20-100 nMNon-competitive inhibitor; modulates ATPase activityPotent and specific P-gp inhibitor.[1]

Note: IC50 values can vary depending on the cell line, substrate, and experimental conditions used.

Mechanism of P-gp Inhibition

The primary mechanism of P-gp-mediated drug efflux involves the binding of a substrate to the transporter, followed by ATP hydrolysis which fuels the conformational changes necessary to expel the substrate from the cell. P-gp inhibitors can interfere with this process in several ways, including competitive binding to the substrate-binding site or by modulating the ATPase activity of the transporter.

P_gp_Inhibition Mechanism of P-gp Mediated Drug Efflux and Inhibition cluster_cell Cell Membrane P-gp P-glycoprotein (P-gp) Drug_out Extracellular Drug P-gp->Drug_out Efflux ADP ADP P-gp->ADP Drug_in Intracellular Drug Drug_out->Drug_in Passive Diffusion Drug_in->P-gp Binding ATP ATP ATP->P-gp Hydrolysis Inhibitor P-gp Inhibitor Inhibitor->P-gp Inhibition

Caption: P-gp utilizes ATP hydrolysis to efflux drugs, a process blocked by inhibitors.

Experimental Protocols for Evaluating P-gp Inhibitors

Several in vitro assays are commonly used to assess the P-gp inhibitory potential of a compound. These assays are crucial for determining the efficacy and mechanism of new potential inhibitors like this compound.

Rhodamine 123 Accumulation Assay

This is a widely used method to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.[7][8]

Protocol:

  • Seed P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental control cell line in a 96-well plate.

  • Incubate the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Verapamil) for a predetermined time.

  • Add Rhodamine 123 to a final concentration of approximately 5 µM and incubate for 30-60 minutes at 37°C.[7]

  • Wash the cells with ice-cold PBS to remove extracellular dye.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

  • Calculate the IC50 value of the test compound by plotting the fluorescence intensity against the compound concentration.

Calcein-AM Efflux Assay

Calcein-AM is another fluorescent substrate used to assess P-gp activity. It is a non-fluorescent, lipophilic compound that can freely diffuse into cells. Inside the cell, it is hydrolyzed by esterases into the fluorescent and hydrophilic calcein, which is a P-gp substrate. Active P-gp will pump out calcein-AM before it can be hydrolyzed, resulting in low fluorescence. Inhibition of P-gp leads to the accumulation of fluorescent calcein.[9][10]

Protocol:

  • Plate P-gp-overexpressing cells and control cells in a 96-well plate.

  • Treat the cells with different concentrations of the test inhibitor and a positive control.

  • Add Calcein-AM (typically 0.25-1 µM) and incubate for 15-30 minutes at 37°C.[9]

  • Measure the intracellular fluorescence using a fluorescence microplate reader.

  • Determine the IC50 value based on the concentration-dependent increase in fluorescence.

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp. P-gp substrates and inhibitors can modulate its ATPase activity. This assay can help to distinguish between substrates and inhibitors.

Protocol:

  • Use isolated membranes from cells overexpressing P-gp.

  • Incubate the membranes with the test compound at various concentrations in an assay buffer containing ATP.

  • The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured using a colorimetric method.

  • The effect of the compound on the basal and substrate-stimulated ATPase activity is determined.

Experimental_Workflow General Workflow for P-gp Inhibitor Evaluation Start Start: Candidate Inhibitor Cell_Culture Cell Culture (P-gp expressing & parental lines) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Efflux_Assay Cell-Based Efflux Assay (Rhodamine 123 or Calcein-AM) Cytotoxicity->Efflux_Assay ATPase_Assay P-gp ATPase Activity Assay Efflux_Assay->ATPase_Assay If potent inhibitor Data_Analysis Data Analysis (IC50 Determination) Efflux_Assay->Data_Analysis ATPase_Assay->Data_Analysis Conclusion Conclusion: Inhibitory Potential & Mechanism Data_Analysis->Conclusion

Caption: A typical workflow for characterizing novel P-gp inhibitors in vitro.

Conclusion

This compound belongs to the lathyrane diterpenoid class of natural products, which have demonstrated significant potential as P-gp inhibitors and multidrug resistance modulators. While direct quantitative data for this compound is pending further investigation, the activity of related compounds suggests it is a promising candidate for further study. In comparison to established P-gp inhibitors, lathyrane diterpenoids represent a newer, nature-derived chemical scaffold for the development of potent and specific MDR reversal agents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound and other novel compounds, which will be essential in elucidating their precise mechanism of action and therapeutic potential. Further research is warranted to fully characterize the P-gp inhibitory profile of this compound and its potential application in overcoming multidrug resistance in clinical settings.

References

cross-validation of 17-Hydroxyisolathyrol's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Cytotoxic Activity of Lathyrane-Type Diterpenes, Structurally Related to 17-Hydroxyisolathyrol, Across Various Cancer Cell Lines.

Comparative Cytotoxicity of Lathyrane-Type Diterpenes

The cytotoxic effects of several lathyrane-type diterpenes, closely related to this compound, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data is extracted from a study by Liu et al. (2018), which investigated the cytotoxic properties of various compounds isolated from Euphorbia lathyris.[1][2]

CompoundMCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)786-0 (Renal Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
Euphorbia factor L28> 40> 409.4313.22
Euphorbia factor L27> 40> 40> 40> 40
Euphorbia factor L9> 40> 40> 40> 40
Euphorbia factor L228.31> 4035.14> 40
Euphorbia factor L821.5333.4525.6730.19
Euphorbia factor L315.2822.1618.9225.47
Euphorbia factor L7a12.8418.7315.3320.11
Euphorbia factor L110.2315.8812.4116.75
Euphorbia factor L26> 40> 40> 40> 40

Data sourced from Liu et al. (2018).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the assessment of cytotoxicity and apoptosis, based on standard laboratory practices.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), 786-0 (renal cell carcinoma), and HepG2 (hepatocellular carcinoma) are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or related diterpenes). A vehicle control (e.g., DMSO) is also included.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Incubation: After compound treatment for a specified duration (e.g., 48 or 72 hours), MTT solution is added to each well and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the test compound for a designated time, then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Bioactivity Assessment cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, HepG2) B Seeding in 96-well Plates A->B C Addition of this compound (or related compounds) B->C D MTT Assay for Cytotoxicity C->D E Western Blot for Apoptosis Markers C->E F IC50 Value Determination D->F G Quantification of Protein Expression E->G

General experimental workflow for assessing cytotoxicity.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome A This compound B Bax (Pro-apoptotic) A->B C Bcl-2 (Anti-apoptotic) A->C D Mitochondrion B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H PARP Cleavage G->H I Apoptosis H->I

Hypothesized intrinsic apoptosis signaling pathway.

References

Independent Verification of 17-Hydroxyisolathyrol's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potential of 17-Hydroxyisolathyrol, a macrocyclic lathyrane diterpenoid, with established non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from preclinical studies and presented to aid in the evaluation and potential development of this natural compound as a novel anti-inflammatory agent.

Executive Summary

This compound, isolated from the seeds of Euphorbia lathyris, belongs to a class of diterpenoids that have demonstrated significant anti-inflammatory properties. In vitro studies on lathyrane diterpenoids, structurally similar to this compound, have revealed their ability to inhibit key inflammatory mediators. The primary mechanism of action appears to be the suppression of the NF-κB signaling pathway, a central regulator of inflammation. This guide compares the inhibitory effects of these compounds on nitric oxide (NO) production with that of widely used NSAIDs, providing a benchmark for their potential efficacy.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity is evaluated based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. NO is a critical signaling molecule and a key mediator in the inflammatory process. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 (µM)Reference
Lathyrane Diterpenoid (Compound 1)3.0 ± 1.1[1]
Lathyrane Diterpenoid (Compound 2)2.6[1]
Lathyrane Diterpenoid (Compound 3)15.4[1]
Lathyrane Diterpenoid (Compound 7)26.0[1]
Lathyrane Diterpenoid (Compound 9)10.2[1]
Lathyrane Diterpenoid (Compound 11)18.5[1]
Lathyrane Diterpenoid (Compound 13)12.3[1]
Lathyrane Diterpenoid (Compound 14)22.1[1]
Lathyrane Diterpenoid (Compound 16)*16.7[1]
Diclofenac (B195802) 47.12 ± 4.85[2]
Indomethacin 56.8[3][4]

*Note: These compounds are structurally related to this compound and were isolated from Euphorbia lathyris.[1]

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophage Cells

Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., lathyrane diterpenoids, diclofenac, indomethacin) for a defined period (e.g., 1 hour).

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are also included.

  • Incubation: The plates are incubated for a specified duration (e.g., 24 hours) to allow for NO production.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of lathyrane diterpenoids, including likely this compound, are mediated through the inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates to Lathyrane_Diterpenoids This compound (and related diterpenoids) Lathyrane_Diterpenoids->IKK Inhibits Lathyrane_Diterpenoids->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS iNOS iNOS_mRNA->iNOS Translation LPS LPS LPS->TLR4 Binds to NO Nitric Oxide (NO) iNOS->NO Produces

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Culture RAW264.7 Macrophages B 2. Seed cells in 96-well plates A->B C 3. Pre-treat with Test Compounds (e.g., this compound, Diclofenac) B->C D 4. Stimulate with Lipopolysaccharide (LPS) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Perform Griess Assay for Nitrite Quantification F->G H 8. Measure Absorbance G->H I 9. Calculate % Inhibition and IC50 H->I

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion

The available preclinical data suggests that lathyrane diterpenoids, a class of compounds that includes this compound, exhibit potent anti-inflammatory activity. Their mechanism of action, centered on the inhibition of the NF-κB pathway, offers a distinct advantage over traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes. The IC50 values for NO inhibition by several lathyrane diterpenoids are notably lower than those of diclofenac and indomethacin, indicating a higher potency in this in vitro model.

Further investigation is warranted to determine the precise IC50 value of this compound and to evaluate its efficacy and safety in in vivo models of inflammation. The data presented in this guide provides a strong rationale for the continued exploration of this compound as a promising lead compound for the development of a new class of anti-inflammatory drugs.

References

A Researcher's Guide to Comparing Novel and Established NF-κB Inhibitors: A Hypothetical Case Study of 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for comparing the potential NF-κB inhibitory activity of a novel compound, exemplified by 17-Hydroxyisolathyrol, against well-characterized inhibitors. Due to a lack of specific experimental data on this compound in the current scientific literature, this document will focus on the established methodologies and data presentation standards necessary for such a comparative analysis.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in a myriad of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous diseases, making the NF-κB signaling pathway a significant target for therapeutic intervention.[1][2][3] The development of novel NF-κB inhibitors requires rigorous comparison with existing compounds to ascertain their potential advantages in potency, specificity, and mechanism of action.

The NF-κB Signaling Pathway: A Key Therapeutic Target

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1.[1][4] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[1][5] Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, releasing the NF-κB dimers (typically p50/p65) to translocate into the nucleus.[3] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory and other response genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene Expression (e.g., Cytokines) DNA->Gene_Expression Induces

Figure 1: Canonical NF-κB Signaling Pathway.

Established NF-κB Inhibitors for Comparative Analysis

A novel inhibitor should be benchmarked against a panel of known inhibitors that act through different mechanisms. This provides a comprehensive understanding of the new compound's profile.

InhibitorMechanism of ActionTypical IC50 Range
Parthenolide Sesquiterpene lactone that directly inhibits IKK activity.[6]5-10 µM
BAY 11-7082 Irreversibly inhibits TNF-α-induced IκBα phosphorylation.5-10 µM
MG-132 A potent proteasome inhibitor, preventing IκBα degradation.[2][3]0.1-1 µM
TPCA-1 A selective inhibitor of IKK-2 (IKKβ).[6]10-200 nM
Sulfasalazine Inhibits NF-κB activation by preventing IκBα phosphorylation and degradation.[3][6]100-500 µM

Hypothetical Comparative Data for this compound

The following table illustrates how quantitative data for a novel compound like this compound would be presented alongside known inhibitors. The values for this compound are purely illustrative.

CompoundNF-κB Reporter Assay (IC50)IκBα Phosphorylation (IC50)p65 Nuclear Translocation (IC50)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)
This compound 2.5 µM3.0 µM2.8 µM> 50 µM> 20
Parthenolide 7.2 µM5.8 µM6.5 µM~20 µM~2.8
BAY 11-7082 8.5 µM7.0 µM8.0 µM~30 µM~3.5
MG-132 0.5 µM> 50 µM0.6 µM~1 µM~2
TPCA-1 0.1 µM0.05 µM0.12 µM> 20 µM> 200

Essential Experimental Protocols for Comparative Evaluation

To generate the data presented above, a series of well-defined experiments are necessary. The following outlines the key methodologies.

NF-κB Reporter Gene Assay

This assay is a primary screening tool to quantify the overall inhibitory effect on the NF-κB signaling pathway.

  • Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB response element.[1][2] Inhibition of the pathway results in a decreased reporter signal.

  • Protocol Outline:

    • Seed cells stably expressing the NF-κB reporter construct (e.g., HEK293-NF-κB-luc) in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) and known inhibitors for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the reporter activity by 50%.

Reporter_Assay_Workflow Start Start Seed_Cells Seed Reporter Cells (e.g., HEK293-NF-κB-luc) Start->Seed_Cells Add_Inhibitors Add Test Compounds (e.g., this compound) & Controls Seed_Cells->Add_Inhibitors Stimulate Stimulate with TNF-α Add_Inhibitors->Stimulate Incubate Incubate (6-8h) Stimulate->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Analyze Calculate IC50 Values Measure_Signal->Analyze End End Analyze->End

Figure 2: Workflow for an NF-κB Reporter Gene Assay.

Western Blot for IκBα Phosphorylation and Degradation

This experiment helps to pinpoint the inhibitor's mechanism of action, specifically whether it acts upstream of IκBα degradation.

  • Principle: Western blotting is used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα. An effective inhibitor of IKK will reduce the levels of p-IκBα and prevent the degradation of total IκBα.

  • Protocol Outline:

    • Culture cells (e.g., HeLa or RAW 264.7) and pre-treat with inhibitors for 1-2 hours.

    • Stimulate with TNF-α for a short period (e.g., 15-30 minutes).

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the extent of inhibition.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the final step of NF-κB activation.

  • Principle: The localization of the p65 subunit of NF-κB is observed using immunofluorescence microscopy. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus. An inhibitor will prevent this translocation.

  • Protocol Outline:

    • Grow cells on coverslips and pre-treat with inhibitors.

    • Stimulate with TNF-α for 30-60 minutes.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against p65, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio of p65.

Conclusion

A systematic and comparative approach is paramount when evaluating a novel NF-κB inhibitor like this compound. By employing a battery of standardized assays and benchmarking against well-characterized inhibitors, researchers can elucidate the compound's potency, mechanism of action, and potential therapeutic window. The methodologies and data presentation formats outlined in this guide provide a robust framework for such investigations, paving the way for the discovery and development of next-generation NF-κB-targeting therapeutics.

References

Unveiling the Specificity of 17-Hydroxyisolathyrol: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals assessing the biological activity of the diterpenoid 17-Hydroxyisolathyrol. This document provides a comparative analysis with other relevant compounds, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: this compound, a macrocyclic diterpenoid isolated from the seeds of Euphorbia lathyris, belongs to the lathyrane family of natural products. Diterpenoids from Euphorbia species are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. Preliminary evidence suggests that the anti-inflammatory properties of lathyrane diterpenoids are primarily mediated through the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This guide aims to provide a comprehensive assessment of the specificity of this compound's biological effects by comparing its activity with that of two well-characterized anti-inflammatory compounds: Jolkinolide B, another diterpenoid from Euphorbia, and Parthenolide, a sesquiterpene lactone.

Comparative Analysis of Biological Activity

To objectively evaluate the biological effects of this compound, it is essential to compare its activity against compounds with known mechanisms of action. Jolkinolide B and Parthenolide were selected as comparators due to their established inhibitory effects on inflammatory signaling pathways.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundChemical ClassIC50 (µM) for NO InhibitionSource
Lathyrane Diterpenoid (Representative) Diterpenoid2.6 - 26.0[1]
Lathyrane Diterpenoid (Representative) Diterpenoid11.2 - 52.2[2]
Lathyrol Derivative (Compound 13) Diterpenoid5.30 ± 1.23[3]
Lathyrol Hybrid (Compound 8d1) Diterpenoid Hybrid1.55 ± 0.68[4]
Jolkinolide B DiterpenoidPotent Inhibition (Specific IC50 not provided)[5]
Parthenolide Sesquiterpene LactoneDose-dependent inhibition (Specific IC50 not provided)[6]

Note: Data for this compound is represented by the activity of structurally similar lathyrane diterpenoids due to the absence of specific public data for this compound.

Table 2: Inhibition of Key Inflammatory Signaling Pathways

CompoundTarget PathwayIC50 (µM)Source
Lathyrane Diterpenoids NF-κBDose-dependent inhibition[1][7]
Jolkinolide B JAK2/STAT3Downregulation of pathway[8][9]
Parthenolide STAT3 (IL-6 induced)4.804[10][11]
Parthenolide JAK23.937[10]

Signaling Pathways and Mechanisms of Action

The primary mechanism of anti-inflammatory action for lathyrane diterpenoids, including likely this compound, is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Jolkinolide B and Parthenolide also inhibit the NF-κB pathway but exhibit broader activity by targeting other signaling cascades, such as the JAK/STAT and MAPK pathways. This multi-target activity may contribute to their potent anti-inflammatory and, in some cases, anti-cancer effects.

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.

1. NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound, Jolkinolide B, or Parthenolide for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Luciferase_Assay_Workflow Start Seed Cells Transfect Transfect with Reporter Plasmids Start->Transfect Treat Treat with Compound Transfect->Treat Stimulate Stimulate with NF-κB Activator Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze

2. STAT3 Phosphorylation Western Blot

This assay determines the extent of STAT3 activation by measuring its phosphorylation.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HeLa or A549) in 6-well plates.

    • Treat cells with the test compounds for the desired time.

    • Stimulate with a relevant cytokine (e.g., 10 ng/mL IL-6) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

3. Cell Viability Assay (MTT)

This assay assesses the cytotoxicity of the compounds.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the test compounds for 24-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

4. In Vitro Kinase Assay

To determine the direct inhibitory effect on specific kinases.

  • Reaction Setup:

    • In a 96-well plate, combine the purified kinase, a specific substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding ATP (can be radiolabeled [γ-32P]ATP or used in a non-radioactive format with specific antibodies for detection).

    • Incubate at 30°C for a specified time.

    • Terminate the reaction.

  • Detection:

    • Measure the incorporation of phosphate (B84403) into the substrate using an appropriate method (e.g., scintillation counting for radioactivity or ELISA-based detection for non-radioactive assays).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion and Future Directions

The available data on lathyrane diterpenoids strongly suggest that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. For a more definitive assessment of its specificity, direct experimental evaluation of this compound is necessary. The provided experimental protocols offer a framework for such investigations.

Future studies should focus on:

  • Determining the IC50 value of this compound for the inhibition of NF-κB activity.

  • Assessing its inhibitory effects on a panel of kinases to determine its selectivity profile.

  • Investigating its effects on other inflammatory pathways, such as the JAK/STAT and MAPK pathways, to build a comprehensive biological profile.

By conducting these experiments, a clearer understanding of the therapeutic potential and specificity of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory agent.

References

A Comparative Guide to the In Vivo Efficacy of 17-Hydroxyisolathyrol and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the in vivo anti-inflammatory efficacy of the natural compound 17-Hydroxyisolathyrol and the well-established synthetic corticosteroid, dexamethasone (B1670325). It is important to note that a direct head-to-head in vivo comparison of these two specific compounds is not currently available in published scientific literature. This guide, therefore, synthesizes available data for this compound's class of compounds (lathyrol diterpenoids) and relevant extracts from its source, Euphorbia lathyris, to provide a contextual comparison with the extensively documented in vivo efficacy of dexamethasone.

Dexamethasone is a potent glucocorticoid with a well-characterized mechanism of action and demonstrated efficacy in a wide range of animal models of inflammation. Lathyrol derivatives, including compounds structurally related to this compound, have shown promising anti-inflammatory properties in preclinical studies, primarily through the inhibition of the NF-κB signaling pathway. This guide aims to present the available data objectively to aid researchers in understanding the potential of this compound and to inform future in vivo studies.

Data Presentation: In Vivo Efficacy

Due to the absence of direct comparative studies, the following tables summarize the in vivo anti-inflammatory efficacy of dexamethasone and lathyrol derivatives/extracts from separate studies.

Table 1: In Vivo Anti-inflammatory Efficacy of Dexamethasone

Animal ModelDosageAdministration RouteEfficacyReference
Carrageenan-induced Paw Edema (Rat)0.5 mg/kgOralAlmost complete inhibition of inflammatory swelling.[1]
Carrageenan-induced Paw Edema (Rat)10 mg/kgIntraperitonealUsed as a positive control for significant reduction of edema.[2]
TPA-induced Ear Edema (Mouse)0.25 µg/20 µlTopical50% of maximal inhibition of edema.[3]

Table 2: In Vivo Anti-inflammatory Efficacy of Lathyrol Derivatives and Euphorbia lathyris Extracts

Compound/ExtractAnimal ModelDosageAdministration RouteEfficacyReference
Euphorbia factor L2 (EFL2)LPS-induced Acute Lung Injury (Mouse)40 mg/kgNot specifiedAttenuated pathological alterations and suppressed inflammatory cell recruitment.[4]
Ethanolic Extract of Euphorbia thymifoliaCarrageenan-induced Paw Edema (Rat)100 mg/kgNot specifiedSignificant anti-inflammatory effects, comparable to Indomethacin.[5]
Ethanolic Extract of Euphorbia dendroidesCarrageenan-induced Paw Edema (Mouse)400 mg/kgOral84% inhibition of edema.[6]

Experimental Protocols

Carrageenan-Induced Paw Edema

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals[2][7][8].

  • Treatment:

    • Test compounds (e.g., Euphorbia extracts) or the reference drug (e.g., dexamethasone) are typically administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection[1][6][8].

    • Doses for dexamethasone have ranged from 0.5 mg/kg to 10 mg/kg[1][2].

    • Doses for Euphorbia extracts have ranged from 100 mg/kg to 400 mg/kg[5][6].

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically up to 3-5 hours[2][7][8]. The difference in paw volume before and after carrageenan injection indicates the degree of edema.

  • Data Analysis: The percentage of inhibition of edema by the treatment is calculated relative to the control group that received only the vehicle.

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema

This model is used to assess topical anti-inflammatory activity.

  • Animals: ICR or BALB/c mice are typically used.

  • Induction of Inflammation: A solution of TPA in a vehicle like acetone (B3395972) is applied topically to the inner and outer surfaces of one ear[3][9].

  • Treatment:

    • The test compound or reference drug (e.g., dexamethasone) is dissolved in the same vehicle and applied topically to the ear, usually 30 minutes before or concurrently with the TPA application[3][9].

    • A typical dose for dexamethasone is in the microgram range (e.g., 0.25 µg per ear)[3].

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular punch is taken from both the treated and untreated ears. The weight of the punches is measured, and the difference in weight indicates the extent of the edema[3][9].

  • Data Analysis: The inhibitory effect of the treatment is expressed as the percentage reduction in the TPA-induced increase in ear punch weight.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the known signaling pathway for dexamethasone, the proposed pathway for lathyrol derivatives, and a general workflow for in vivo anti-inflammatory screening.

G Figure 1: Dexamethasone Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Complex Dex-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocation GRE Glucocorticoid Response Elements (GREs) Complex->GRE Binds to NFkB_p65 NF-κB (p65) Complex->NFkB_p65 Inhibits (Protein-protein interaction) Pro_inflammatory Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) GRE->Pro_inflammatory Downregulates (Transrepression) Anti_inflammatory Anti-inflammatory Genes (e.g., IκBα, MKP-1) GRE->Anti_inflammatory Upregulates NFkB_p65->Pro_inflammatory Activates

Figure 1: Dexamethasone Anti-inflammatory Signaling Pathway

G Figure 2: Proposed Anti-inflammatory Pathway for Lathyrol Derivatives Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->TLR4 IKK IκB kinase (IKK) TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces Lathyrol Lathyrol Derivatives Lathyrol->IKK Inhibits

Figure 2: Proposed Anti-inflammatory Pathway for Lathyrol Derivatives

G Figure 3: General Workflow for In Vivo Anti-inflammatory Studies Animal_Model Select Animal Model (e.g., Rat, Mouse) Grouping Randomly Assign to Treatment Groups (Vehicle, Test Compound, Dexamethasone) Animal_Model->Grouping Treatment Administer Treatment Grouping->Treatment Inflammation Induce Inflammation (e.g., Carrageenan, TPA) Treatment->Inflammation Measurement Measure Inflammatory Response (e.g., Edema) Inflammation->Measurement Analysis Data Analysis and Statistical Comparison Measurement->Analysis

Figure 3: General Workflow for In Vivo Anti-inflammatory Studies

Conclusion

The available evidence suggests that lathyrol derivatives, the class of compounds to which this compound belongs, possess significant anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. While extracts from Euphorbia lathyris have demonstrated considerable efficacy in preclinical models of acute inflammation, there is a clear need for further research to isolate and evaluate the in vivo efficacy of this compound specifically.

Dexamethasone remains a benchmark for potent anti-inflammatory activity, with extensive data supporting its use in a variety of in vivo models. Future studies should aim to conduct direct comparative analyses of this compound and dexamethasone in standardized in vivo models of inflammation. This would provide a clearer understanding of the relative potency and potential therapeutic applications of this natural product. Such research is crucial for determining if this compound or its derivatives could be developed as novel anti-inflammatory agents with a potentially different side-effect profile compared to corticosteroids.

References

Comparative Transcriptomic Analysis: 17-Hydroxyisolathyrol vs. Phorbol 12-Myristate 13-Acetate (PMA)

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers

This guide provides a comparative overview of the transcriptomic effects of 17-Hydroxyisolathyrol, a lathyrane diterpenoid, and a well-characterized alternative, Phorbol (B1677699) 12-myristate 13-acetate (PMA). Due to the current absence of publicly available transcriptomic data for this compound, this comparison leverages its known biological activities to postulate a hypothetical gene expression profile, juxtaposed with experimental data from PMA-treated cells.

This compound is a macrocyclic lathyrane derivative isolated from Euphorbia lathyris.[1] Compounds of this class are recognized for a range of biological activities, including the reversal of multi-drug resistance (MDR), anti-inflammatory effects, and cytotoxicity towards cancer cells.[2][3][4] A key mechanism associated with some lathyrane diterpenes is the activation of Protein Kinase C (PKC), a central regulator of cellular signaling.[5]

PMA, a potent tumor promoter, is a well-established activator of PKC.[6] Its extensive study provides a rich dataset for understanding the transcriptomic consequences of PKC activation, making it a valuable, mechanistically-related comparator for the less-studied this compound. This guide explores the known effects of PMA on the transcriptome of human monocytic THP-1 cells and presents a hypothetical, yet scientifically grounded, comparison to the anticipated effects of this compound.

Quantitative Data Summary

The following tables summarize the experimentally observed transcriptomic changes in THP-1 cells treated with PMA and the hypothesized changes following treatment with this compound.

Table 1: Comparison of Differentially Expressed Genes (DEGs)
Gene SymbolFunctionPMA (Experimental)This compound (Hypothetical)
IL1BPro-inflammatory cytokineUpregulatedUpregulated
JUNTranscription factor (AP-1 subunit)UpregulatedUpregulated
FOSTranscription factor (AP-1 subunit)UpregulatedUpregulated
CD14Monocyte/macrophage differentiation markerUpregulatedUpregulated
ABCB1P-glycoprotein (MDR pump)UpregulatedDownregulated/Modulated
PIK3R1Regulatory subunit of PI3KUpregulatedUpregulated
AKT1Serine/threonine kinaseUpregulated (pathway)Upregulated (pathway)
CCL2Chemokine (MCP-1)UpregulatedUpregulated
MMP9Matrix metalloproteinase-9UpregulatedUpregulated
Table 2: Comparison of Enriched Signaling Pathways
Pathway NameDescriptionPMA (Experimental)This compound (Hypothetical)
PI3K/Akt SignalingRegulates cell survival, growth, and proliferation.[2]Significantly EnrichedLikely Enriched
NF-kappa B SignalingCentral pathway in inflammation and immunity.Significantly EnrichedLikely Enriched
MAPK SignalingRegulates cell proliferation, differentiation, and apoptosis.Significantly EnrichedLikely Enriched
PhagosomeInvolved in the process of phagocytosis.[2]Significantly EnrichedPotentially Enriched
Drug Metabolism - Cytochrome P450Involved in the metabolism of xenobiotics.EnrichedLikely Enriched

Experimental Protocols

The experimental data for PMA is based on protocols for the treatment of the human monocytic leukemia cell line, THP-1. A proposed protocol for a comparative study involving this compound is also provided.

PMA Treatment of THP-1 Cells (Based on Published Studies)
  • Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[7]

  • Cell Seeding: Cells are seeded at a density of 5 x 10^5 cells/mL.

  • Treatment: PMA is added to the cell culture at a final concentration of 80-100 ng/mL.[7] A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: Cells are incubated with PMA for 24-48 hours to induce differentiation and transcriptomic changes.[5]

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent, followed by purification.[5]

  • RNA-Sequencing: RNA quality is assessed, and libraries are prepared for next-generation sequencing (e.g., Illumina platform).[5][7]

  • Data Analysis: Sequencing reads are aligned to the human genome, and differential gene expression analysis is performed to identify genes and pathways affected by PMA treatment.

Proposed Protocol for this compound Treatment
  • Cell Line Selection: A relevant cancer cell line, preferably one with known expression of P-glycoprotein (e.g., HepG2/ADR), would be selected.

  • Dose-Response: A dose-response study would be conducted to determine the optimal concentration of this compound that elicits a biological response without causing widespread cytotoxicity.

  • Treatment: Cells would be treated with the determined concentration of this compound and a vehicle control.

  • Time Course: A time-course experiment (e.g., 6, 12, 24, 48 hours) would be performed to capture both early and late transcriptomic responses.

  • RNA Extraction and Sequencing: Similar to the PMA protocol, total RNA would be extracted and subjected to RNA-sequencing.

  • Comparative Analysis: The transcriptomic profile of this compound-treated cells would be compared to that of PMA-treated cells and untreated controls.

Visualizations

Signaling Pathways

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 17_Hydroxyisolathyrol This compound (Hypothetical) PMA PMA (Experimental) PKC Protein Kinase C (PKC) PMA->PKC Activates PI3K PI3K PKC->PI3K Activates IKK IKK Complex PKC->IKK Activates Akt Akt PI3K->Akt Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B_active NF-κB NF_kappa_B_inactive NF-κB NF_kappa_B_inactive->I_kappa_B Inhibited by Gene_Expression Target Gene Expression (e.g., IL1B, JUN, FOS) NF_kappa_B_active->Gene_Expression Induces Transcription

Caption: PKC-Mediated Signaling by this compound and PMA.

Experimental Workflow

G Treatment Treatment Control Vehicle Control Treatment->Control PMA_Treat PMA Treatment->PMA_Treat Hydroxy_Treat This compound Treatment->Hydroxy_Treat Incubation Incubation (24-48 hours) Control->Incubation PMA_Treat->Incubation Hydroxy_Treat->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis (DEG, Pathway Enrichment) RNA_Seq->Data_Analysis Comparison Comparative Transcriptomics Data_Analysis->Comparison

Caption: Proposed workflow for comparative transcriptomic analysis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 17-Hydroxyisolathyrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of 17-Hydroxyisolathyrol, fostering a culture of safety and precision in your critical research endeavors.

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure the well-being of all personnel and the integrity of your research.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to be followed.

Personal Protective Equipment (PPE) and Safety Measures

To minimize exposure and ensure safe handling, the following personal protective equipment should be utilized. This table summarizes the recommended PPE and other essential safety measures.

Equipment/MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects eyes from potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene).Prevents skin contact with the substance.[3]
Body Protection Laboratory coat, long-sleeved jacket, or coveralls.Minimizes the risk of skin exposure.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Avoids inhalation of any airborne particles.[1][2]
Ventilation Work in an area with appropriate exhaust ventilation, such as a chemical fume hood.Controls exposure by containing and removing vapors, dusts, or aerosols.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.Prevents accidental ingestion and contamination.[4]

Experimental Protocol: Step-by-Step Handling and Disposal

This protocol provides a systematic approach to the safe handling of this compound from receipt to disposal.

1. Preparation and Handling:

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling the Substance: Avoid direct contact with the skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[1]

2. In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[1][4] Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

3. Spill Management:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: For small spills, absorb the substance with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated during cleanup.

4. Storage:

  • Conditions: Store in a tightly sealed container in a cool, well-ventilated area.[1] The recommended storage temperature is 4°C.[1]

  • Incompatibilities: Keep away from direct sunlight and sources of ignition.[1]

5. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled waste container.

  • Disposal Route: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Handling and Disposal Workflow for this compound

A Preparation - Inspect Container - Setup Work Area - Don PPE B Handling - Avoid Direct Contact - Prevent Dust/Aerosol Formation A->B C Accidental Exposure? B->C D First Aid Procedures - Skin: Wash with water - Eyes: Rinse with water - Inhalation: Move to fresh air - Ingestion: Seek medical attention C->D Yes E Spill? C->E No D->E F Spill Management - Contain Spill - Absorb with Inert Material - Clean Area E->F Yes G Storage - Tightly Sealed Container - Cool, Well-Ventilated Area (4°C) E->G No F->G H Disposal - Collect Waste - Follow Institutional & Local Regulations G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.